nor-NOHA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189302-40-7, 291758-32-2 | |
| Record name | Nor-noha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nor-NOHA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-NOHA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of nor-NOHA: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a pivotal small molecule inhibitor used extensively in biomedical research. It is primarily recognized as a potent, selective, and reversible inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea.[1][2] By competitively binding to arginase, this compound plays a critical role in modulating the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby influencing a myriad of physiological and pathological processes.[2] This modulation of the L-arginine metabolic axis positions this compound as a valuable tool for investigating endothelial function, immune responses, and cancer biology.[1][3] However, emerging evidence, particularly from studies utilizing CRISPR/Cas9 gene editing, has revealed that some of the biological effects of this compound, especially its anti-leukemic activity under hypoxic conditions, are independent of its canonical arginase inhibition, pointing to significant off-target mechanisms.[4][5] This guide provides a comprehensive technical overview of the core mechanisms of action of this compound, presents quantitative data for its activity, details key experimental protocols for its study, and visualizes the complex signaling pathways it modulates.
Core Mechanism of Action: Arginase Inhibition
The principal and most well-characterized mechanism of action of this compound is its competitive inhibition of both cytosolic (Arginase I) and mitochondrial (Arginase II) isoforms of the arginase enzyme.[2] Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. In many pathological states, including cancer and cardiovascular diseases, upregulated arginase activity leads to L-arginine depletion, which in turn limits the production of nitric oxide (NO) by NOS and reduces the synthesis of polyamines from ornithine.[6][7]
This compound, as an L-arginine analogue, competes for the active site of arginase, thereby preventing the breakdown of L-arginine.[2] This action effectively increases the intracellular pool of L-arginine available to NOS. Consequently, NOS activity is enhanced, leading to increased production of NO and its co-product, L-citrulline.[7] The restoration of NO bioavailability is central to many of the therapeutic effects attributed to this compound, such as vasodilation and modulation of the immune system.[1][7]
Signaling Pathway of Canonical Arginase Inhibition
The canonical signaling pathway initiated by this compound is a direct consequence of its enzymatic inhibition. By preserving the L-arginine pool for NOS, this compound promotes the generation of NO, a critical signaling molecule with diverse downstream effects.
Caption: Canonical mechanism of this compound via arginase inhibition.
Arginase-Independent Off-Target Effects
A groundbreaking study has challenged the paradigm that all of this compound's effects are mediated through arginase inhibition. Research on chronic myeloid leukemia (CML) cells under hypoxic conditions revealed that this compound induces apoptosis in an arginase 2 (ARG2)-independent manner.[4] Genetic ablation of ARG2 using CRISPR/Cas9 did not abrogate the cytotoxic effects of this compound, indicating the presence of one or more alternative mechanisms of action.[4][5]
While the precise off-target molecules are yet to be fully elucidated, this finding is of paramount importance for the interpretation of experimental results and for the clinical development of this compound and its analogues.[5] It is hypothesized that these off-target effects may be related to alterations in cellular respiration, as distinct effects on this process were observed between ARG2 knockout cells and those treated with this compound.[4]
Logical Relationship of On-Target vs. Off-Target Effects
The following diagram illustrates the divergence between the assumed and the observed mechanisms of this compound in specific contexts like hypoxic cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core Function of Nω-hydroxy-nor-L-arginine (nor-NOHA): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a potent and selective small molecule inhibitor of the arginase enzymes (Arginase 1 and Arginase 2). Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. By competitively and reversibly inhibiting arginase, this compound plays a crucial role in modulating the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This modulation has profound implications for a variety of physiological and pathological processes, including immune regulation, cardiovascular function, and cancer progression. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it influences.
Data Presentation: Quantitative Inhibition Data for this compound
The inhibitory potency of this compound against arginase has been quantified across various studies. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.
| Parameter | Value | Enzyme Source/Cell Type | Reference |
| Ki | 0.5 µM | Rat Liver Arginase | [1] |
| Ki | 51 nM | Arginase 2 (ARG2) | [2] |
| IC50 | < 1 µM | Aorta Arginase | [1] |
| IC50 | 0.5 µM | Liver Arginase | [1] |
| IC50 | 10 ± 3 µM | IFN-gamma + LPS-stimulated Macrophage Arginase | |
| IC50 | 12 ± 5 µM | Unstimulated Murine Macrophage Arginase |
Core Mechanism of Action: Arginase Inhibition and Nitric Oxide Modulation
The primary function of this compound is its stereospecific, competitive, and reversible inhibition of arginase. Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. In many pathological conditions, such as cancer and cardiovascular diseases, upregulated arginase activity depletes the local concentration of L-arginine, thereby limiting its availability for NOS. This phenomenon, often referred to as "L-arginine starvation," impairs the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune response, and neurotransmission.
By inhibiting arginase, this compound effectively increases the intracellular pool of L-arginine available to NOS, leading to enhanced NO production. This restoration of NO synthesis is a key mechanism underlying many of the therapeutic effects of this compound. It is important to note that this compound itself is not a substrate for or an inhibitor of NOS, making it a valuable tool to specifically study the interplay between the arginase and NOS pathways.
Signaling Pathways and Experimental Workflows
The inhibition of arginase by this compound initiates a cascade of downstream signaling events that impact various cellular functions. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for studying the effects of this compound.
Signaling Pathway of this compound in Modulating L-arginine Metabolism
Experimental Workflow for Investigating this compound's Effects on T-cell Proliferation
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the function of this compound.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature for measuring arginase activity in cell lysates or tissue homogenates.
Materials:
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Cell/Tissue Lysate
-
10 mM MnCl2 solution
-
L-arginine solution (substrate)
-
Urea Standard solution
-
Colorimetric reagent for urea detection (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Arginase Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Arginase Activation: To 25 µL of the lysate, add 25 µL of 10 mM MnCl2. Incubate at 56°C for 10 minutes to activate the arginase.[3]
-
Inhibitor Addition: Add this compound at desired concentrations to the activated lysate. A vehicle control (e.g., water or DMSO) should be run in parallel.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of L-arginine solution. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Urea Detection: Add the colorimetric reagent to each well. Heat the plate at 100°C for 45-60 minutes to allow for color development.
-
Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically ~540 nm) using a microplate reader.
-
Calculation: Determine the urea concentration in the samples by comparing the absorbance to a urea standard curve. Arginase activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)
This protocol measures NOS activity by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant or cell lysate.
Materials:
-
Cell culture medium or cell lysate
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant or prepare cell lysates from cells treated with or without this compound and appropriate stimuli (e.g., LPS and IFN-γ to induce iNOS).
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in the same buffer or medium as the samples.
-
Griess Reaction: Add 50-100 µL of the sample and standards to separate wells of a 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to reddish color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the nitrite standard curve. NOS activity can be inferred from the amount of nitrite produced.
In Vivo Tumor Growth Inhibition Study in Mice
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
Tumor cells (e.g., 4T1 murine breast cancer cells)
-
This compound solution (sterile, for injection)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 20 mg/kg) via intraperitoneal or peritumoral injection every other day. The control group receives vehicle injections.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the this compound-treated and control groups to evaluate the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
Applications and Future Directions
The ability of this compound to modulate L-arginine metabolism and enhance NO bioavailability has positioned it as a valuable research tool and a potential therapeutic agent in several areas:
-
Immunology: By counteracting the L-arginine-depleting activity of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, this compound can restore T-cell function and enhance anti-tumor immunity.[4]
-
Cardiovascular Disease: In conditions like atherosclerosis and hypertension, where endothelial dysfunction is characterized by reduced NO production, this compound can improve vascular function by increasing NO levels.[5]
-
Cancer Biology: Arginase is often overexpressed in various cancers, promoting tumor cell proliferation through the production of polyamines from ornithine. This compound has been shown to induce apoptosis and inhibit the growth of cancer cells, particularly under hypoxic conditions.[3][6]
While this compound has shown significant promise in preclinical studies, further research is needed to fully elucidate its therapeutic potential. Some studies have suggested potential off-target effects, highlighting the importance of careful experimental design and interpretation.[6] Future investigations will likely focus on optimizing its delivery, exploring combination therapies, and further clarifying its precise molecular mechanisms in different disease contexts.
Conclusion
Nω-hydroxy-nor-L-arginine is a powerful and specific inhibitor of arginase that serves as a critical tool for investigating the complex interplay between L-arginine metabolism, nitric oxide signaling, and cellular function. Its ability to restore NO production and modulate immune responses holds significant therapeutic promise for a range of diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to nor-NOHA as an Arginase Inhibitor
This guide provides a comprehensive technical overview of Nω-hydroxy-nor-L-arginine (this compound), a potent and widely studied inhibitor of the arginase enzyme. It details its mechanism of action, inhibitory potency, impact on critical signaling pathways, and standardized experimental protocols for its characterization.
Introduction to Arginase
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[1][2][3][4][5] Two distinct isoforms exist in mammals: Arginase I (ARG1), a cytosolic enzyme highly expressed in the liver, and Arginase II (ARG2), a mitochondrial enzyme found in extrahepatic tissues like the kidneys and endothelial cells.[1][2][6]
Beyond its role in nitrogen detoxification, arginase is a critical regulator of L-arginine bioavailability.[5][7] L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the vital signaling molecule nitric oxide (NO).[4][8] By competing with NOS for their common substrate, upregulated arginase activity can deplete local L-arginine pools, leading to reduced NO synthesis.[4][5][9] This competition is implicated in various pathologies, including endothelial dysfunction, cardiovascular disease, immunosuppression in the tumor microenvironment, and infectious diseases.[4][10][11][12] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy.
This compound: A Potent Arginase Inhibitor
Nω-hydroxy-nor-L-arginine (this compound) is a synthetic α-amino acid and a structural analog of L-arginine. It is characterized as a potent, selective, and reversible competitive inhibitor of both arginase isoforms.[10][13][14] Its utility as a research tool is well-established for investigating the physiological and pathological roles of arginase in both in vitro and in vivo models.[15][16][17]
Mechanism of Action
X-ray crystallography studies have revealed that this compound exerts its inhibitory effect by targeting the enzyme's active site. The N-hydroxy group of this compound displaces the metal-bridging hydroxide ion that is essential for catalysis within the binuclear manganese cluster of arginase.[1][2] This action mimics the transition state of the L-arginine substrate, allowing for high-affinity binding without being hydrolyzed, thereby competitively blocking the enzyme's activity.[9] Notably, unlike the endogenous NOS intermediate Nω-hydroxy-L-arginine (NOHA), this compound is not a substrate or significant inhibitor of nitric oxide synthase, making it a more specific tool for studying the effects of arginase inhibition.[16]
Quantitative Inhibitory Potency
The inhibitory potency of this compound against arginase has been quantified in numerous studies. However, the reported values for the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can vary depending on the arginase isoform, species, tissue source, and specific assay conditions. The data below summarizes key reported values.
| Parameter | Enzyme Target/Source | Reported Value (µM) | Reference |
| IC50 | Rat Liver Arginase (ARG1) | 0.5 | [13] |
| IC50 | Aorta Arginase | < 1.0 | [13][14][18] |
| IC50 | Unstimulated Murine Macrophages | 12 ± 5 | [16] |
| IC50 | IFN-γ + LPS-Stimulated Macrophages | 10 ± 3 | [16] |
| IC50 | Arginase (General) | 340 ± 12 | [19] |
| Ki | Rat Liver Arginase (ARG1) | 0.5 | [13] |
| Ki | Arginase I | 0.5 | [1][2] |
| Ki | Arginase II | 0.05 | [1][2] |
Note: The variability in reported IC50 values, particularly the higher value of 340 µM, highlights the importance of standardizing assay conditions when comparing inhibitor potencies.
Impact on L-Arginine Signaling Pathways
The primary consequence of arginase inhibition by this compound is the redirection of L-arginine metabolism. By blocking the conversion of L-arginine to ornithine and urea, this compound increases the bioavailability of the substrate for nitric oxide synthase (NOS). This shunts L-arginine toward the production of NO and L-citrulline, a process with significant downstream effects.
The Arginase-NOS Competition Pathway
This pathway modulation is central to the therapeutic potential of this compound. In cardiovascular research, increasing NO production via arginase inhibition can improve endothelial function and promote vasodilation.[12] In immunology and oncology, enhancing NO levels in macrophages can boost their cytotoxic activity against pathogens and tumor cells, while also reversing the L-arginine depletion that suppresses T-cell function.[11][15][16]
Experimental Protocols
Characterizing the inhibitory activity of this compound requires a robust and reproducible arginase activity assay. The most common method involves quantifying the production of urea from an L-arginine substrate.
In Vitro Arginase Inhibition Assay
This protocol provides a generalized workflow for determining the IC50 of this compound using cell lysates or purified enzyme.
1. Reagent Preparation:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 0.4% Triton X-100 and a protease inhibitor cocktail.[17]
-
Arginine Buffer: 100 mM Tris-HCl (pH 7.4) containing 10 mM L-arginine.
-
Enzyme Activation Solution: 10 mM MnCl2.
-
Inhibitor Stock: A concentrated stock of this compound (e.g., 10-100 mM) in an appropriate solvent (e.g., water or DMSO). Serial dilutions are made to achieve the desired final concentrations.
-
Urea Detection Reagents: Commercially available kits are common and typically contain reagents that react with urea to produce a chromogen detectable by spectrophotometry (e.g., at 430 nm or 570 nm).[20]
2. Sample Preparation & Enzyme Activation:
-
Cell Lysate: Harvest cells (~1x10^6), wash with PBS, and lyse in ice-cold Lysis Buffer. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet debris and collect the supernatant.[20]
-
Enzyme Activation: To a defined volume of lysate or purified enzyme, add the MnCl2 solution to a final concentration of 1 mM. Heat-activate the mixture at 55°C for 10 minutes to ensure full incorporation of the manganese cofactor.[21]
3. Inhibition Reaction:
-
In a 96-well microplate, add the activated enzyme preparation to wells.
-
Add varying concentrations of this compound to the sample wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the L-arginine buffer to all wells.
4. Reaction Incubation and Termination:
-
Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a strong acid (e.g., HCl, H2SO4) or the stop solution provided in a commercial urea detection kit.[22]
5. Urea Quantification:
-
Add the urea detection reagents according to the manufacturer's protocol. This typically involves a color development step.
-
Read the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.
6. Data Analysis:
-
Subtract background absorbance from all readings.
-
Calculate the percentage of arginase activity for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Conclusion
This compound is an indispensable tool for the study of L-arginine metabolism. As a potent, reversible, and competitive inhibitor of arginase, it allows for precise investigation into the downstream consequences of arginase activity, particularly its competitive relationship with nitric oxide synthase. A thorough understanding of its mechanism, quantitative potency, and the standardized protocols for its use is essential for researchers aiming to modulate this critical metabolic checkpoint in fields ranging from cardiovascular science to immunology and oncology.
References
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleck.co.jp [selleck.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]
- 22. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of nor-NOHA in Modulating L-Arginine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-Hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a potent and selective small molecule inhibitor of the enzyme arginase. By competitively binding to arginase, this compound plays a critical role in modulating the metabolic fate of L-arginine, a semi-essential amino acid at the crossroads of several vital cellular pathways. This technical guide provides an in-depth analysis of the this compound pathway, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed protocols for its experimental investigation. The guide is intended to serve as a comprehensive resource for professionals in biomedical research and drug development exploring the therapeutic potential of arginase inhibition in immunology, oncology, and cardiovascular disease.
The L-Arginine Metabolic Crossroads: Arginase vs. Nitric Oxide Synthase (NOS)
L-arginine is a common substrate for two critical and often competing enzyme systems: arginase (ARG) and nitric oxide synthase (NOS).
-
The Arginase Pathway: Arginase, existing in two primary isoforms (cytosolic ARG1 and mitochondrial ARG2), hydrolyzes L-arginine to produce L-ornithine and urea. L-ornithine is a crucial precursor for the synthesis of polyamines (e.g., putrescine, spermidine), which are essential for cell proliferation and differentiation, and proline, vital for collagen synthesis and wound healing.
-
The Nitric Oxide Synthase (NOS) Pathway: The NOS family of enzymes (nNOS/NOS1, iNOS/NOS2, eNOS/NOS3) catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and the critical signaling molecule, nitric oxide (NO). NO is a potent vasodilator and plays key roles in neurotransmission, host defense, and immune regulation.
The balance between these two pathways is a critical regulatory checkpoint in cellular physiology. Conditions that upregulate arginase activity can deplete the local L-arginine pool, thereby limiting its availability for NOS and consequently reducing NO production. This "substrate steal" mechanism is implicated in various pathologies, including endothelial dysfunction, immune suppression in the tumor microenvironment, and asthma.
This compound: Mechanism of Action
This compound is a reversible and competitive inhibitor of both arginase isoforms. Its structure mimics the tetrahedral intermediate formed during L-arginine hydrolysis, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking substrate access.
The primary consequence of arginase inhibition by this compound is the preservation of the intracellular L-arginine pool. This increased substrate availability shunts L-arginine metabolism away from the arginase pathway and towards the NOS pathway. The result is an increase in the production of NO and L-citrulline. Notably, unlike the endogenous arginase inhibitor NOHA (an intermediate in the NOS pathway), this compound is not a substrate or an inhibitor of NOS, making it a highly specific pharmacological tool to study the interplay between these two enzymes.
Quantitative Data: Inhibitory Potency of this compound
The potency of this compound has been quantified across various biological systems. It is consistently shown to be a more potent inhibitor than NOHA, the endogenous NOS pathway intermediate.
| Enzyme Source / Cell Type | Parameter | Value | Reference(s) |
| Rat Liver Arginase | Ki | 0.5 µM | |
| Rat Liver Arginase | IC50 | 0.5 µM | |
| Rat Aorta Arginase | IC50 | < 1 µM | |
| Unstimulated Murine Macrophages | IC50 | 12 ± 5 µM | |
| IFN-γ + LPS-Stimulated Macrophages | IC50 | 10 ± 3 µM | |
| Comparison: NOHA (Unstimulated Murine Macrophages) | IC50 | 400 ± 50 µM |
Pharmacokinetic Profile
Studies in animal models provide initial insights into the pharmacokinetic properties of this compound.
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Mean Residence Time | 12.5 minutes | Intravenous (IV) | Wistar Rat | |
| Cmax (1st dose) | ~30 µg/mL | Intraperitoneal (IP) | Wistar Rat | |
| Cmax (5th daily dose) | ~40 µg/mL (+31%) | Intraperitoneal (IP) | Wistar Rat |
Data derived from pharmacokinetic studies in Wistar rats administered a 30 mg/kg dose. The rapid elimination suggests that sustained therapeutic effects might require continuous infusion or the development of formulations with improved pharmacokinetic profiles.
Experimental Protocols
Investigating the effects of this compound requires robust methods for measuring both arginase activity and the downstream consequences on NO production.
Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea, the product of the arginase reaction.
Principle: Arginase in the sample lysate hydrolyzes L-arginine to urea and L-ornithine. The reaction is stopped, and the urea produced is measured using a chromogenic reagent that forms a colored product, typically quantified by absorbance at 520-570 nm.
Materials:
-
Cell/Tissue Lysate
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100)
-
L-Arginine Solution (e.g., 0.5 M, pH 9.7)
-
Stop Solution (e.g., a mixture of H2SO4, H3PO4, and water)
-
Color Reagent (e.g., α-Isonitrosopropiophenone or similar urea-detecting reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet insoluble material. Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate (e.g., via BCA assay).
-
Enzyme Activation: Pre-incubate the lysate with an MnCl2 solution (e.g., 10 mM) for 10 minutes at 55-60°C to activate arginase.
-
Reaction Initiation: Add 25 µL of the activated lysate to a microplate well. Add 25 µL of pre-warmed (37°C) L-Arginine solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal time may vary based on the arginase activity in the sample.
-
Reaction Termination: Add 200 µL of the Stop Solution to each well to halt the enzymatic reaction.
-
Color Development: Add 25 µL of the Color Reagent to each well. Seal the plate and incubate at 95-100°C for 30-45 minutes.
-
Measurement: Cool the plate to room temperature for 10 minutes. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: Calculate urea concentration based on a standard curve generated with known urea concentrations. Arginase activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
Nitric Oxide Production Measurement (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable and quantifiable oxidation product of NO, in aqueous solutions like cell culture supernatant.
Principle: The Griess reagent is a two-part system. In an acidic environment, sulfanilamide (Reagent A) reacts with nitrite to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED, Reagent B) to form a colored azo compound with a strong absorbance at 520-550 nm.
Materials:
-
Cell culture supernatant or other aqueous samples
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% NED in deionized water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 100 µM down to ~1.5 µM) by serial dilution in the same medium as the samples.
-
Sample Plating: Add 50-100 µL of each sample and standard into separate wells of the 96-well plate.
-
Griess Reaction:
-
Add an equal volume (50-100 µL) of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume (50-100 µL) of Griess Reagent B to each well. A magenta color will develop immediately in the presence of nitrite.
-
Alternatively, a pre-mixed Griess Reagent (equal parts A and B) can be added in one step.
-
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the linear range of the sodium nitrite standard curve.
Applications and Future Directions
The ability of this compound to selectively inhibit arginase and boost NO production underpins its investigation for various therapeutic applications.
-
Immunology: In inflammatory and infectious disease models, this compound has been shown to modulate macrophage polarization towards a pro-inflammatory M1 phenotype and enhance pathogen clearance. It can also reverse myeloid-derived suppressor cell (MDSC)-mediated T-cell suppression, a key mechanism of immune evasion in cancer.
-
Oncology: Arginase upregulation by tumors depletes L-arginine, impairing T-cell function and promoting tumor growth. This compound can restore anti-tumor immunity. It has also been shown to induce apoptosis in leukemic cells under hypoxic conditions. However, some evidence suggests this anti-leukemic effect may be independent of ARG2 inhibition, highlighting the potential for off-target activities that require careful evaluation.
-
Cardiovascular Disease: By increasing the bioavailability of L-arginine for eNOS, this compound promotes endothelial NO production, leading to vasodilation. This makes it a candidate for treating conditions characterized by endothelial dysfunction, such as hypertension, atherosclerosis, and ischemia-reperfusion injury.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the complex roles of L-arginine metabolism in health and disease. As a potent and selective arginase inhibitor, it effectively redirects L-arginine towards nitric oxide production, offering a promising therapeutic strategy for a range of disorders rooted in arginase dysregulation. Future research will likely focus on optimizing its drug-like properties, further clarifying its on- and off-target effects, and advancing its clinical development for applications in immunomodulation, cancer therapy, and cardiovascular medicine.
The Role of nor-NOHA in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, has emerged as a significant small molecule inhibitor in the landscape of cancer research. As a potent and selective inhibitor of arginase, an enzyme frequently dysregulated in various malignancies, this compound offers a promising therapeutic avenue. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on cancer cell signaling, and its role in modulating the tumor microenvironment. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of this compound's utility in oncology.
Introduction
L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1] The balance between these two enzymes is critical for cellular homeostasis. In the context of cancer, the overexpression of arginase, particularly arginase 1 (ARG1) and arginase 2 (ARG2), leads to the depletion of L-arginine in the tumor microenvironment.[2] This L-arginine deprivation has profound consequences, including the suppression of T-cell function and the promotion of tumor cell proliferation through the production of polyamines.[3][4]
This compound is a competitive and reversible inhibitor of both arginase isoforms.[1] By blocking arginase activity, this compound restores L-arginine levels, thereby enhancing anti-tumor immune responses and directly inhibiting cancer cell growth.[4][5] This guide delves into the core scientific principles underlying this compound's application in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the competitive inhibition of arginase. It mimics the substrate L-arginine, binding to the active site of the enzyme without being metabolized. This action effectively halts the hydrolysis of L-arginine to ornithine and urea.[1]
The consequences of arginase inhibition by this compound are twofold:
-
Restoration of L-arginine Levels: By preventing L-arginine depletion, this compound ensures its availability for NOS, leading to the production of nitric oxide (NO). NO can have context-dependent roles in cancer, but in an immune context, it is crucial for the cytotoxic functions of macrophages and other immune cells.[2]
-
Inhibition of Polyamines Synthesis: The downstream products of L-arginine hydrolysis by arginase are essential for the synthesis of polyamines, which are critical for cell proliferation.[1] By blocking this pathway, this compound can directly impede cancer cell growth.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against arginase has been quantified in various studies. The following tables summarize key inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) for human arginase isoforms.
| Inhibitor | Arginase Isoform | Ki | Kd | Reference |
| This compound | Human ARG1 | - | 0.517 µM | [1] |
| Human ARG2 | 51 nM | - | [1] | |
| NOHA (for comparison) | Human ARG1 | - | 3.6 µM | [1] |
| Human ARG2 | 1.6 µM | - | [1] |
| Inhibitor | Arginase Isoform | IC50 | Reference |
| This compound | Rat Liver Arginase | 340 ± 12 µM | [6] |
| NOHA (for comparison) | Rat Liver Arginase | 230 ± 26 µM | [6] |
Signaling Pathways Modulated by this compound
The inhibition of arginase by this compound initiates a cascade of downstream effects on cellular signaling pathways crucial for cancer progression.
L-arginine Metabolism and Immune Response Pathway
Arginase overexpression in the tumor microenvironment leads to L-arginine depletion, which impairs T-cell function and promotes an immunosuppressive milieu.[4] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major sources of arginase.[3] By inhibiting arginase, this compound restores L-arginine levels, thereby reactivating T-cells and enhancing the anti-tumor immune response.[5]
References
- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
nor-NOHA role in nitric oxide regulation
An In-depth Technical Guide on the Role of Nω-hydroxy-nor-L-arginine (nor-NOHA) in Nitric Oxide Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nω-hydroxy-nor-L-arginine, commonly known as this compound, is a potent and selective inhibitor of the arginase enzymes (ARG1 and ARG2). Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the common substrate, L-arginine. By competitively inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, thereby enhancing the production of nitric oxide (NO). This mechanism holds significant therapeutic potential for various pathologies characterized by endothelial dysfunction and dysregulated immune responses, including cardiovascular diseases, diabetes, and certain cancers. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction: The L-Arginine Metabolic Crossroads
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of proteins and a variety of signaling molecules. In mammalian cells, the fate of L-arginine is primarily dictated by the competing activities of two enzyme families: nitric oxide synthases (NOS) and arginases.[1][2]
-
Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, iNOS, and eNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and host defense.[3] Reduced NO bioavailability is a hallmark of endothelial dysfunction, a key early event in the development of atherosclerosis and other cardiovascular diseases.[4][5]
-
Arginase: This enzyme exists in two isoforms, the cytosolic ARG1 and the mitochondrial ARG2.[2] Arginase hydrolyzes L-arginine into L-ornithine and urea.[6][7] L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis.[7][8]
The competition between NOS and arginase for their common substrate is a critical regulatory node.[1] In various pathological states, including hypertension, diabetes, and aging, the expression and activity of arginase are upregulated.[7][8][9] This increased arginase activity shunts L-arginine away from the NOS pathway, leading to decreased NO production and contributing to disease progression.[4][7] this compound has emerged as a crucial research tool and potential therapeutic agent by selectively targeting and inhibiting arginase, thereby redirecting L-arginine metabolism towards NO production.[9][10]
Mechanism of Action of this compound
This compound is a slow-binding inhibitor that potently targets both arginase isoforms.[11] Its primary mechanism involves increasing the substrate availability for NOS.
-
Competitive Inhibition of Arginase: this compound binds to the active site of arginase, preventing the hydrolysis of L-arginine to L-ornithine and urea.[10] This inhibition is highly potent, with reported IC50 values in the low micromolar range.[10]
-
Enhancement of NOS Activity: By blocking the arginase pathway, this compound increases the intracellular concentration of L-arginine available to NOS. This leads to enhanced synthesis of NO and L-citrulline.[10][12] Importantly, this compound itself is neither a substrate nor an inhibitor of NOS, making it a selective tool for studying the interplay between the two enzymes.[9][10]
The following diagram illustrates this fundamental metabolic switch.
Caption: Core mechanism of this compound action on L-arginine metabolism.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key inhibitory concentrations and physiological effects.
Table 1: Inhibitory Potency of this compound against Arginase
| Target System | Parameter | Value | Reference(s) |
| Unstimulated Murine Macrophages | IC50 | 12 ± 5 µM | [10] |
| IFN-γ + LPS-Stimulated Macrophages | IC50 | 10 ± 3 µM | [10] |
| Human Arginase I | Ki | ~500 nM | [13] |
| Human Arginase II | Ki | ~50 nM | [13] |
| CL-19 Cell Lysates (Murine Renal Cell Carcinoma) | Concentration for significant inhibition | 2 mM | [14] |
Table 2: Physiological and Cellular Effects of this compound
| Model System | Effect Measured | Result | Reference(s) |
| Patients with Coronary Artery Disease (CAD) & Diabetes | Endothelium-dependent vasodilation | Up to 2-fold increase | [13][15][16] |
| Aging Rat Aortic Rings | L-arginine-dependent vasorelaxation | Restored response to levels of young rats | [9] |
| Stimulated Murine Macrophages | Nitrite and L-citrulline accumulation | Increased after >12 hours of incubation | [10] |
| Wistar Rats (in vivo) | Plasma citrulline-to-ornithine ratio | Elevated, indicating a shift towards NO synthesis | [12] |
Key Signaling Pathways Modulated by this compound
By altering L-arginine flux, this compound significantly impacts downstream signaling pathways crucial for vascular health and immune regulation.
Reversal of Endothelial Dysfunction
In conditions like diabetes, hypertension, and aging, upregulated arginase activity leads to L-arginine depletion for endothelial NOS (eNOS).[7][9] This can "uncouple" eNOS, causing it to produce superoxide (O₂⁻) instead of NO, which further exacerbates oxidative stress.[6][8] this compound administration can reverse this pathological state by inhibiting arginase, thereby restoring substrate availability for eNOS, increasing NO production, and improving vasodilation.[5][9][13][15]
Caption: this compound signaling in the reversal of endothelial dysfunction.
Experimental Protocols
Accurate assessment of arginase activity and NO production is critical for research involving this compound. The following sections detail common methodologies.
Arginase Activity Assay (Colorimetric)
This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase in a given sample (e.g., cell or tissue lysate). Commercial kits are widely available.[17][18][19]
Principle: Arginase in the sample converts L-arginine to urea. The urea concentration is then determined colorimetrically.
Detailed Methodology:
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 1x10⁶) in 100-200 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 0.4% Triton X-100, with protease inhibitors).[17]
-
Centrifuge the lysate at 10,000-15,000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
-
Assay Procedure (based on a typical kit format): [17][18]
-
Add 20-40 µL of sample lysate to a 96-well plate. Adjust the volume to 40-50 µL with the provided assay buffer.
-
Prepare a urea standard curve according to the manufacturer's instructions.
-
Add L-arginine substrate buffer to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-6 hours), allowing the arginase to produce urea.[17]
-
Stop the reaction and add the urea detection reagent(s). These reagents typically react with urea under acidic and heated conditions to produce a colored product.
-
Incubate as required (e.g., 30-60 minutes at room temperature or 90°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the urea concentration in each sample by comparing its absorbance to the urea standard curve.
-
Normalize the arginase activity to the total protein concentration (e.g., in mU/mg) or cell number. One unit (U) is defined as the amount of enzyme that generates 1 µmol of urea per minute.
-
Caption: Experimental workflow for a colorimetric arginase activity assay.
Nitric Oxide Measurement (Griess Assay)
Due to the short half-life of NO, its production is typically quantified by measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[20] The Griess assay is a simple and common colorimetric method for measuring nitrite.[20]
Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color is proportional to the nitrite concentration. To measure total NOx (nitrite + nitrate), nitrate must first be enzymatically reduced to nitrite.
Detailed Methodology:
-
Sample Collection:
-
Collect biological fluids (e.g., plasma, urine) or cell culture media.
-
Centrifuge samples to remove any particulate matter.
-
-
Nitrate Reduction (for total NOx measurement):
-
Add nitrate reductase enzyme and its cofactor (e.g., NADPH) to the samples.
-
Incubate for a sufficient time (e.g., 1-3 hours) at room temperature or 37°C to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
Add 50-100 µL of standards and samples (both with and without nitrate reduction) to a 96-well plate.
-
Add the Griess Reagent, which is typically a two-part solution:
-
Part I: Sulfanilamide in an acidic solution.
-
Part II: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in solution.
-
-
Incubate the plate in the dark at room temperature for 10-15 minutes. The sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with NED to form a stable purple/magenta azo compound.
-
-
Data Analysis:
-
Measure the absorbance at 540-570 nm.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
The nitrate concentration can be calculated by subtracting the nitrite concentration (from non-reduced samples) from the total NOx concentration (from reduced samples).
-
Applications and Future Directions
The ability of this compound to modulate NO bioavailability makes it a valuable tool for both basic research and drug development.
-
Cardiovascular Disease: By improving endothelial function, this compound has shown promise in models of hypertension, atherosclerosis, and ischemia-reperfusion injury.[4][7][15] Clinical studies have confirmed that arginase inhibition improves vasodilation in patients with coronary artery disease and type 2 diabetes.[5][13][15]
-
Immunology and Oncology: Arginase is highly expressed by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, where it depletes L-arginine and suppresses T-cell function.[14] Arginase inhibitors like this compound are being investigated as a strategy to enhance anti-tumor immunity.[21]
-
Infectious Disease: During infections like tuberculosis, the balance between iNOS and arginase in macrophages is critical for controlling the pathogen.[22] this compound can shift macrophage polarization towards a pro-inflammatory, antimicrobial phenotype.[22]
Limitations and Considerations
While this compound is a powerful research tool, certain limitations must be considered. A recent study demonstrated that this compound can spontaneously release an NO-like molecule in cell culture media, particularly in the presence of riboflavin or H₂O₂.[23] This could potentially confound results in studies aiming to measure NOS-derived NO. Researchers should implement appropriate controls, such as cell-free media controls containing this compound, to account for this potential artifact.[23]
Conclusion
This compound is a selective and potent arginase inhibitor that serves as a critical modulator of nitric oxide regulation. By blocking the consumption of L-arginine by arginase, it enhances the bioavailability of this substrate for nitric oxide synthase, leading to increased NO production. This mechanism has profound implications for reversing endothelial dysfunction and modulating immune responses. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug developers to effectively utilize this compound in their investigations, ultimately advancing our understanding of L-arginine metabolism in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Nitric oxide signaling | Abcam [abcam.com]
- 4. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Arginase inhibition improves endothelial function in patients with coronary artery disease and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. 2.8. Arginase quantification [bio-protocol.org]
- 18. abcam.com [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 22. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Arginase Inhibitor nor-NOHA: A Comprehensive Technical Guide
An In-depth Whitepaper on the Discovery, Development, and Application of Nω-hydroxy-nor-L-arginine
Abstract
Nω-hydroxy-nor-L-arginine (nor-NOHA) has emerged as a pivotal tool in the study of L-arginine metabolism and a potential therapeutic agent in various diseases characterized by dysregulated nitric oxide (NO) production and immune responses. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of this compound. It details its mechanism of action as a competitive arginase inhibitor, summarizes key quantitative data on its inhibitory potency, and outlines detailed experimental protocols for its synthesis and use in research. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. While initially lauded for its specificity, recent evidence suggests potential off-target effects, a critical consideration for its continued investigation and clinical application.
Introduction: The Discovery of a Potent Arginase Inhibitor
The discovery of this compound stemmed from the need for potent and specific inhibitors of arginase, an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1] Arginase exists in two isoforms, the cytosolic Arginase I, predominantly found in the liver, and the mitochondrial Arginase II, which is expressed in extrahepatic tissues.[1] In various pathological conditions, including cardiovascular diseases, cancer, and infectious diseases, upregulated arginase activity can deplete L-arginine pools, thereby limiting the production of nitric oxide (NO) by nitric oxide synthase (NOS) and impairing immune responses.[1][2][3]
This compound, a hydroxylated derivative of L-arginine with a shorter alkyl chain than its predecessor Nω-hydroxy-L-arginine (NOHA), was developed as a more potent and specific inhibitor of arginase.[3][4] Its development in the 1990s provided researchers with a powerful chemical probe to investigate the functional roles of arginase in health and disease, paving the way for its exploration as a therapeutic agent.[3]
Mechanism of Action
This compound functions as a reversible and competitive inhibitor of arginase.[5] X-ray crystallography studies have revealed that the N-hydroxy group of this compound displaces the metal-bridging hydroxide ion within the binuclear manganese cluster at the active site of the enzyme.[3] This interaction prevents the binding and subsequent hydrolysis of the natural substrate, L-arginine.
dot
Caption: Competitive inhibition of arginase by this compound.
By inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. This mechanism underlies many of its observed biological effects, including vasodilation, improved immune cell function, and cardioprotection.[2][6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against different arginase isoforms has been quantified in numerous studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Arginase Isoform | Species/Tissue | IC50 | Reference |
| Arginase | Aorta | < 1 µM | [5] |
| Arginase | Liver | 0.5 µM | [5] |
| Arginase | IFN-gamma + LPS-stimulated macrophage | 10 ± 3 µM | [2] |
| Arginase | Unstimulated murine macrophages | 12 ± 5 µM | [2] |
| Arginase Isoform | Species | Ki | Reference |
| Arginase I | Human | 500 nM | [3] |
| Arginase II | Human | 50 nM | [3] |
| Arginase | Rat Liver | 0.5 µM | [5] |
| Arginase I (hARG-1) | Human | 0.047 µM (ITC) | [4] |
| Arginase II (hARG-2) | Human | 51 nM (pH 7.5) | [4] |
Note: ITC refers to Isothermal Titration Calorimetry.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from Nα-tert(butyloxycarbonyl)-L-glutamine.[4]
Materials:
-
Nα-tert(butyloxycarbonyl)-L-glutamine (5a)
-
Reagents for protection of carboxylic acid and amine groups (e.g., tert-butylacetate, HClO4, tert-butyl pyrocarbonate)
-
Hydrogenation catalyst (e.g., Pd/C)
-
Cyanogen bromide (BrCN)
-
Sodium acetate (NaOAc)
-
Hydroxylamine (NH2OH)
-
Dry dioxane
-
Trifluoroacetic acid (TFA) or dry HCl for deprotection
-
Appropriate solvents (e.g., dichloromethane, methanol)
Procedure:
-
Protection of Starting Material: Protect the carboxylic acid group of Nα-tert(butyloxycarbonyl)-L-glutamine (5a) as a tert-butyl ester. Subsequently, protect the α-amine group.
-
Formation of Cyanamide Derivative: Convert the protected glutamine derivative to the corresponding cyanamide derivative using cyanogen bromide in the presence of a base like sodium acetate.
-
Formation of Hydroxyguanidine Group: React the cyanamide derivative with hydroxylamine in dry dioxane under reflux to form the Nω-hydroxyguanidine group.
-
Deprotection: Remove all protecting groups using a strong acid such as trifluoroacetic acid or dry HCl to yield this compound.[4]
dot
Caption: Simplified workflow for the synthesis of this compound.
In Vitro Arginase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on arginase activity in cell lysates or purified enzyme preparations.
Materials:
-
Cell lysate or purified arginase
-
L-arginine solution (substrate)
-
This compound solutions of varying concentrations
-
Urea assay kit
-
Buffer (e.g., Tris-HCl)
Procedure:
-
Enzyme Preparation: Prepare cell lysates or a solution of purified arginase in a suitable buffer.
-
Incubation: Pre-incubate the enzyme preparation with different concentrations of this compound for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of L-arginine.
-
Reaction Termination: Stop the reaction after a defined period by adding an acid solution (e.g., perchloric acid).
-
Urea Quantification: Measure the amount of urea produced using a colorimetric urea assay kit. The absorbance is read using a spectrophotometer.
-
Data Analysis: Calculate the percentage of arginase inhibition for each this compound concentration and determine the IC50 value.
Cell Viability and Apoptosis Assay
This protocol is used to assess the effect of this compound on cell viability and apoptosis, particularly in cancer cell lines.
Materials:
-
Cell line of interest (e.g., K562 leukemic cells)
-
Cell culture medium and supplements
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) or 7-AAD staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1 mM) and a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the cells under normoxic (e.g., 21% O2) and hypoxic (e.g., 1.5% O2) conditions for a specified duration (e.g., 72 hours).[6]
-
Cell Staining: Harvest the cells and stain with Annexin V and a viability dye (PI or 7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Biological Effects
This compound's primary mechanism of action, the inhibition of arginase, has significant downstream effects on various signaling pathways.
The Arginase-NOS Axis
Arginase and NOS compete for their common substrate, L-arginine. By inhibiting arginase, this compound shunts L-arginine towards the NOS pathway, leading to increased production of NO and its downstream signaling molecule, cGMP. This pathway is crucial for vasodilation, neurotransmission, and immune responses.[2]
dot
Caption: The competitive relationship between Arginase and NOS for L-arginine.
Immunomodulatory Effects
In the tumor microenvironment and during certain infections, high arginase activity in myeloid-derived suppressor cells (MDSCs) and macrophages can suppress T-cell function by depleting L-arginine.[8] this compound can reverse this immunosuppression by restoring L-arginine levels, thereby enhancing T-cell proliferation and cytokine production (e.g., IFN-γ).[8][9] In vivo studies have shown that peritumoral injection of this compound can reduce tumor growth by enhancing anti-tumor T-cell responses.[8]
Anti-leukemic and Off-Target Effects
Interestingly, this compound has been shown to induce apoptosis in leukemic cells, particularly under hypoxic conditions.[7] While this effect was initially attributed to the inhibition of Arginase 2 (ARG2), which is often overexpressed in leukemia, subsequent studies using CRISPR/Cas9 to genetically ablate ARG2 revealed that the anti-leukemic activity of this compound is independent of ARG2 inhibition.[7][10] This suggests that this compound possesses off-target effects that contribute to its anti-cancer properties.[7] Furthermore, recent research has indicated that this compound can spontaneously release a biologically active NO-like molecule in cell culture media, which could contribute to its observed effects and represents a significant consideration for its use as a research tool.[11]
Development and Clinical Applications
This compound has been investigated in various preclinical models and has entered clinical trials for several conditions.
-
Cardiovascular Disease: In models of ischemia-reperfusion injury, this compound has demonstrated cardioprotective effects by preserving NO bioavailability.[6]
-
Cancer: As mentioned, this compound has shown promise in preclinical cancer models by modulating the immune response and inducing apoptosis in cancer cells.[7][8]
-
Infectious Diseases: In experimental models of tuberculosis and leishmaniasis, this compound has been shown to alter immune responses and, in some cases, reduce pathogen load.[9][12]
-
Clinical Trials: this compound has been investigated in clinical trials for conditions such as ischemia-reperfusion injury and diabetes, highlighting its translational potential.[6][13]
Conclusion
This compound is a well-established, potent inhibitor of arginase that has been instrumental in elucidating the role of L-arginine metabolism in a wide range of physiological and pathological processes. Its ability to modulate the arginase-NOS axis has made it a valuable tool in cardiovascular, immunological, and cancer research. However, the discovery of its off-target effects and the spontaneous release of an NO-like molecule necessitates a cautious interpretation of experimental results and a deeper investigation into its complete pharmacological profile. Despite these complexities, this compound remains a compound of significant interest with potential therapeutic applications that warrant further exploration and development. This guide provides a foundational resource for researchers to design, execute, and interpret studies involving this multifaceted molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for In Vitro Arginase Inhibition Assay Using nor-NOHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] As a reversible and competitive inhibitor, this compound is a valuable tool for investigating the physiological and pathophysiological roles of arginase in various biological systems.[1][2] Arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine.[4] By inhibiting arginase, this compound can modulate the production of nitric oxide (NO) and other downstream metabolites, making it a significant compound in studies related to cardiovascular diseases, immunology, and cancer.[3][5][6]
These application notes provide a detailed protocol for setting up an in vitro assay to determine the inhibitory activity of this compound on arginase.
Mechanism of Action
This compound specifically targets the manganese cluster at the active site of the arginase enzyme.[7] This interaction blocks the binding of the natural substrate, L-arginine, thereby preventing its conversion to L-ornithine and urea. This inhibition is crucial in experimental setups where the bioavailability of L-arginine for nitric oxide synthase (NOS) is of interest.[4]
L-Arginine Metabolic Pathway
The diagram below illustrates the central role of L-arginine in cellular metabolism and the mechanism of inhibition by this compound.
Caption: L-Arginine Metabolic Pathways and this compound Inhibition.
Quantitative Data: this compound Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the tissue and experimental conditions. The following table summarizes reported IC50 values.
| Target Enzyme/System | IC50 Value | Reference(s) |
| Liver Arginase | 0.5 µM | [1] |
| Aorta Arginase | < 1 µM | [1] |
| Unstimulated Murine Macrophages | 12 ± 5 µM | [2][4] |
| IFN-γ + LPS-stimulated Macrophages | 10 ± 3 µM | [4] |
| Rat Liver Arginase | 2 µM | [7] |
| Mouse Macrophage Arginase | 50 µM | [7] |
Experimental Protocol: In Vitro Arginase Inhibition Assay
This protocol is designed for a 96-well plate format and is based on the colorimetric determination of urea produced from the arginase-catalyzed hydrolysis of L-arginine. Commercially available arginase activity assay kits can be adapted for this purpose.[8][9][10][11][12]
Materials and Reagents
-
Recombinant arginase enzyme or tissue/cell lysate containing arginase
-
L-Arginine solution
-
Manganese Chloride (MnCl2) solution
-
Urea standard solution
-
Reagents for urea detection (e.g., O-phthalaldehyde, N-(1-naphthyl)ethylenediamine) as provided in commercial kits or prepared separately.[13]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 515 nm, depending on the detection reagents).[10][13]
-
Incubator at 37°C
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).[9][10][12]
Experimental Workflow
Caption: Workflow for the in vitro arginase inhibition assay.
Step-by-Step Procedure
1. Preparation of Reagents
-
Arginase Solution: Reconstitute or dilute the arginase enzyme in the appropriate assay buffer. For cell or tissue lysates, prepare as described below.
-
Sample Preparation (Cell/Tissue Lysates):
-
This compound Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer.[7] From this stock, create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
L-Arginine Substrate Solution: Prepare a solution of L-arginine in buffer. The final concentration in the well should be close to the Km of the enzyme for L-arginine, if known.
-
Urea Standard Curve: Prepare a series of urea standards by diluting a stock solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).[10]
2. Assay Protocol
-
Plate Setup:
-
Blank: Add assay buffer only.
-
Negative Control (No Inhibition): Add arginase solution and vehicle (the solvent used for this compound).
-
Positive Control (for some assays): Some kits provide a positive control.[8]
-
Test Wells: Add arginase solution and the various dilutions of this compound.
-
Urea Standards: Add the prepared urea standard dilutions.
-
-
Pre-incubation: Add 40 µL of the arginase-containing sample to the appropriate wells. Then, add 10 µL of the this compound dilutions or vehicle to the wells. Mix gently and pre-incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the L-arginine substrate solution to all wells except the urea standards. The final volume in each well should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes to 2 hours).[9][10] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Urea Detection:
-
Stop the reaction by adding the urea detection reagents as per the manufacturer's instructions. This step often involves the addition of an acidic reagent.[9][10]
-
Add 200 µL of the combined urea reagent to all wells, including the standards.[9][10]
-
Incubate the plate at room temperature for 60 minutes to allow for color development.[10]
-
-
Measurement: Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 430 nm).[10]
3. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Use the urea standard curve to determine the concentration of urea produced in each well.
-
Calculate the arginase activity, often expressed in U/L, where one unit is the amount of enzyme that catalyzes the formation of 1 µmole of urea per minute.[11]
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with inhibitor / Activity of negative control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Considerations and Troubleshooting
-
Off-target effects: While this compound is a selective arginase inhibitor, it's important to be aware of potential off-target effects, especially at high concentrations.[5] Some studies suggest it can have activities independent of arginase inhibition.[5]
-
Spontaneous NO release: It has been reported that this compound can spontaneously release a nitric oxide-like molecule in cell culture media, which could interfere with assays measuring NO production.[14] This is an important consideration when studying the interplay between arginase and NOS.
-
Solubility: Ensure that this compound and all other reagents are fully dissolved to obtain accurate results. This compound acetate is soluble in water.[7]
-
Enzyme Activity: The amount of enzyme used and the incubation time should be optimized to ensure the reaction is in the linear range. If the activity is too high, dilute the sample.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of arginase in various biological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nω-Hydroxy-nor-L-arginine diacetate Salt ≥97% (TLC), Arginase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of nor-NOHA in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nω-hydroxy-nor-L-arginine (nor-NOHA), a competitive and reversible inhibitor of arginase, in cell culture experiments.
Introduction
Nω-hydroxy-nor-L-arginine (this compound) is a potent inhibitor of both arginase I (ARG1) and arginase II (ARG2), enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea. By blocking arginase activity, this compound can modulate various cellular processes, including nitric oxide (NO) production, cell proliferation, apoptosis, and immune responses.[1][2] Arginase is often upregulated in various pathological conditions, including cancer and inflammatory diseases, making it a promising therapeutic target. These notes provide detailed information on the effective concentrations of this compound, protocols for its use, and methods to assess its biological effects in vitro.
Mechanism of Action
This compound competitively inhibits arginase, thereby increasing the intracellular availability of L-arginine. This has two major downstream consequences:
-
Enhanced Nitric Oxide (NO) Synthesis: By making L-arginine more available to nitric oxide synthase (NOS), this compound can promote the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2]
-
Inhibition of Polyamines and Proline Synthesis: The product of the arginase reaction, L-ornithine, is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis. By inhibiting arginase, this compound can deplete the ornithine pool, leading to anti-proliferative effects.[1]
Data Presentation: Effective Concentrations of this compound in Cell Culture
The effective concentration of this compound can vary depending on the cell type, experimental conditions (e.g., normoxia vs. hypoxia), and the specific biological endpoint being measured. The following tables summarize the quantitative data from various studies.
Table 1: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Citation |
| K562 | Chronic Myeloid Leukemia | 0.1 - 1 mM | 72 hours | Dose-dependent induction of apoptosis under hypoxia (1.5% O₂) | [3][4] |
| KCL22 | Chronic Myeloid Leukemia | 1 mM | 72 hours | Attenuation of hypoxia-mediated imatinib resistance | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Inhibition of ARG1, induction of apoptosis, inhibition of migration and invasion | [1] |
| Murine Renal Cell Carcinoma (CL-19) | Renal Cell Carcinoma | 2 mM | 48 - 72 hours | Significant inhibition of arginase activity and cell proliferation | [5][6] |
| Colorectal & Breast Cancer Cells | Colorectal & Breast Cancer | Not specified | Not specified | Pro-apoptotic and anti-proliferative effects | [1] |
Table 2: Effective Concentrations of this compound in Other Cell Types
| Cell Line/Cell Type | Description | Concentration Range | Incubation Time | Observed Effects | Citation |
| Murine Macrophages (RAW 264.7) | Immune Cells | Not specified | Not specified | Polarization towards M1 phenotype, increased NO production, reduced intracellular Mtb | [4] |
| Endothelial Cells | Vascular Biology | Not specified | 1 - 4 days | Dose-dependent decrease in arginase activity | [7] |
| Primary Chronic Myeloid Leukemia (CML) CD34+ cells | Primary Cancer Stem Cells | 1 mM | 96 hours | Overcame hypoxia-mediated imatinib resistance in 5 out of 6 patient samples | [3] |
Table 3: Inhibitory Constants of this compound
| Target | Ki / IC50 | Citation |
| Rat Liver Arginase (in vitro) | Ki: 0.5 µM | [8] |
| Aorta Arginase | IC50: < 1 µM | [8] |
| Human Arginase I | Kd: 517 nM | [9] |
| Human Arginase II | Ki: 51 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for the solubility of the specific lot of this compound. It is often soluble in water or DMSO.
-
To prepare a high-concentration stock solution (e.g., 100 mM), weigh the appropriate amount of this compound powder and dissolve it in the recommended solvent.
-
For example, to make a 100 mM stock solution in DMSO, dissolve 21.82 mg of this compound (MW: 218.22 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially if dissolving in water.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Seed the cells at the desired density in a culture plate or flask and allow them to adhere and stabilize overnight.
-
On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
For example, to prepare a 1 mM working solution from a 100 mM stock, dilute 10 µL of the stock solution into 990 µL of culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). For hypoxia experiments, place the cells in a hypoxic chamber with the desired oxygen concentration (e.g., 1.5% O₂).[3]
Protocol 3: Cell Viability Assay (Annexin V/7-AAD Staining)
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA and then neutralize with complete medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Protocol 4: Arginase Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the amount of urea produced from the hydrolysis of L-arginine by arginase.
Materials:
-
Treated and control cells
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 µg/mL pepstatin A, 1 µg/mL aprotinin, 0.1% Triton X-100)
-
Arginine buffer (e.g., 10 mM MnCl₂, 50 mM L-arginine, pH 9.7)
-
Urea standard solution
-
Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
After treatment, wash the cells with PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Arginase Activation:
-
To a designated volume of cell lysate, add an equal volume of Tris-HCl (50 mM, pH 7.5) containing 10 mM MnCl₂.[10]
-
Activate the arginase by heating the lysate at 55-60°C for 10 minutes.
-
-
Arginase Reaction:
-
Add the activated lysate to the arginine buffer.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
-
Urea Measurement:
-
Stop the reaction by adding an acid solution.
-
Add the colorimetric reagents for urea detection according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the urea concentration based on the standard curve generated with the urea standards.
-
Express arginase activity as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
-
Mandatory Visualizations
Signaling Pathway
Caption: Arginine metabolism and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
Important Considerations
-
Off-Target Effects: While this compound is a widely used arginase inhibitor, some studies suggest it may have off-target effects. For example, anti-leukemic activity of this compound has been observed to be independent of ARG2 inhibition in certain contexts.[11] It is crucial to consider and, if possible, control for potential off-target effects in your experimental design.
-
Spontaneous NO Release: It has been reported that this compound can spontaneously release a nitric oxide-like molecule in cell culture media, particularly in the presence of riboflavin.[12] This could be a confounding factor in studies investigating the role of this compound in NO-mediated signaling. Researchers should be aware of this potential artifact and may need to include appropriate controls.
-
Cell Type Specificity: The effects of this compound can be highly cell-type specific and dependent on the relative expression of ARG1, ARG2, and NOS isoforms. It is recommended to characterize the expression of these enzymes in the cell model being used.
-
Hypoxia: The efficacy of this compound can be significantly enhanced under hypoxic conditions, as seen in leukemia cells.[3][13] This is an important consideration for studies in cancer biology and other diseases characterized by a hypoxic microenvironment.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of arginase in various biological processes and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Arginase Activity Assay. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for nor-NOHA in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea. By blocking arginase, this compound can modulate the immune response, enhance nitric oxide (NO) production, and impact various pathological conditions, including cancer, infectious diseases, and cardiovascular disorders. These application notes provide a comprehensive overview of the use of this compound in in vivo mouse studies, including dosage information, experimental protocols, and relevant biological pathways.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes the quantitative data on this compound dosages used in various published in vivo mouse and rat studies. This information can serve as a guide for designing new experiments.
| Animal Model | Disease/Condition Investigated | Dosage | Administration Route | Dosing Frequency | Reference |
| BALB/c Mice | Cancer (CMS-G4 tumor cells) | 20 mg/kg | Peritumoral injection | Every 2 days | [1] |
| BALB/c Mice | Leishmaniasis | 10 µg/50 µl | Injection next to the footpad | Daily | [2] |
| BALB/c Mice | Pulmonary Tuberculosis | 0.04 mg/g (40 mg/kg) | Intraperitoneal (i.p.) | Daily for 8 weeks | [3] |
| C57BL/6 Mice | Diet-induced Obesity | 40 mg/kg | Oral gavage | For 5 weeks | [4][5] |
| Brown Norway Rats | Pharmacokinetics | 10, 30, or 90 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), or Intratracheal (i.t.) | Single dose | [6] |
| Lewis Rats | Liver Ischemia-Reperfusion Injury | 100 mg/kg | Intravenous (i.v.) | Before and after graft reperfusion | [7][8] |
| Wistar Rats | Pharmacokinetics | 30 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Single bolus or five once-daily i.p. injections | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common method for preparing this compound for in vivo studies involves dissolving it in a sterile, biocompatible vehicle.
-
Materials:
-
Protocol for Intraperitoneal and Intravenous Injection:
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. For example, a 50 mg/mL stock solution can be prepared.[3]
-
Store the stock solution in aliquots at -20°C.[3]
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile saline or PBS. The final concentration of DMSO should be minimized to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Filter the final solution through a 0.22 µm sterile filter before injection to ensure sterility.
-
-
Protocol for Oral Gavage:
-
Dissolve the this compound powder directly in a 0.9% NaCl solution to the desired concentration (e.g., 40 mg/kg body weight).[4]
-
Ensure the solution is clear and completely dissolved before administration.
-
Administration of this compound to Mice
The choice of administration route depends on the experimental model and the desired systemic or local effect.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration. The prepared this compound solution is injected into the peritoneal cavity of the mouse.
-
Intravenous (i.v.) Injection: Typically administered via the tail vein for rapid systemic distribution.
-
Peritumoral Injection: Used in cancer models to deliver the inhibitor directly to the tumor microenvironment.[1]
-
Local Injection: As demonstrated in the leishmaniasis model, this compound can be injected locally near the site of infection.[2]
-
Oral Gavage: A method for oral administration of the compound.[4]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Arginase Inhibition by this compound
The following diagram illustrates the metabolic pathway of L-arginine and the mechanism of action of this compound. Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[10][11] By inhibiting arginase, this compound shunts L-arginine metabolism towards the NOS pathway, leading to increased production of nitric oxide (NO) and L-citrulline.
Caption: Mechanism of this compound action on L-arginine metabolism.
Experimental Workflow for In Vivo Mouse Studies with this compound
This diagram outlines a typical experimental workflow for investigating the effects of this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase Inhibition Ameliorates Hepatic Metabolic Abnormalities in Obese Mice | PLOS One [journals.plos.org]
- 5. Arginase inhibition ameliorates hepatic metabolic abnormalities in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Liver I/R injury is improved by the arginase inhibitor, N(omega)-hydroxy-nor-L-arginine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of nor-NOHA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the intraperitoneal (IP) injection of Nω-hydroxy-nor-L-arginine (nor-NOHA), a competitive and reversible inhibitor of arginase. These protocols and notes are intended for use by trained professionals in a research setting.
Introduction
Nω-hydroxy-nor-L-arginine (this compound) is a potent inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. By inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO). This mechanism makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the arginase pathway in various research areas, including immunology, cardiovascular disease, and oncology.
It is important to note that some studies suggest this compound may have off-target effects or can spontaneously release NO-like molecules in certain in vitro conditions, which should be considered when interpreting results.[1]
Mechanism of Action
Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. In physiological and pathological states where arginase activity is upregulated, the subsequent depletion of L-arginine can impair NOS activity, leading to reduced NO production. This impairment is implicated in endothelial dysfunction, immune suppression, and other disease processes.
This compound acts as a competitive inhibitor at the active site of arginase, preventing the breakdown of L-arginine. This shunts L-arginine towards the NOS pathway, resulting in the increased synthesis of NO and its co-product, L-citrulline. There are two main isoforms of arginase: Arginase 1 (ARG1), which is cytosolic, and Arginase 2 (ARG2), which is mitochondrial. This compound inhibits both isoforms.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in preclinical research.
Table 1: In Vivo Intraperitoneal Dosage and Vehicle
| Animal Model | Dosage Range | Vehicle | Injection Volume | Reference |
| Mice (BALB/c) | 40 mg/kg (0.04 mg/g) daily | PBS | 200 µL | [2] |
| Rats (Wistar) | 30 mg/kg (single or once-daily for 5 days) | Not specified | Not specified | [3] |
| Rats (Brown Norway) | 10, 30, 90 mg/kg (single dose) | Aqua pro injectione | 1 mL/kg | [4] |
| Mice | 20 mg/kg every 2 days (peritumoral) | Not specified | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of this compound following Intraperitoneal Administration in Rats
| Parameter | Value | Animal Model | Reference |
| Bioavailability | ~98% | Brown Norway Rats | [6][7] |
| Time to Peak Concentration (Tmax) | Not specified | - | - |
| Elimination Half-life (t½) | ~30 minutes (IV administration) | Brown Norway Rats | [6] |
| Clearance | Rapid | Wistar and Brown Norway Rats | [2][3] |
Table 3: In Vitro Efficacy
| Parameter | Value | Cell Type | Reference |
| IC50 (Arginase inhibition) | 12 ± 5 µM | Unstimulated Murine Macrophages | [8] |
| IC50 (Arginase inhibition) | 10 ± 3 µM | Stimulated Murine Macrophages | [8] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
Nω-hydroxy-nor-L-arginine (this compound) powder
-
Sterile Phosphate-Buffered Saline (PBS) or Aqua pro injectione
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Reconstitution: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile PBS or aqua pro injectione to achieve the desired final concentration. For example, to prepare a 4 mg/mL solution for a 40 mg/kg dose in a 25g mouse (requiring 1 mg in 250 µL), dissolve 4 mg of this compound in 1 mL of vehicle.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some formulations, but stability under heat should be verified.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, consult the manufacturer's guidelines, though fresh preparation is recommended due to potential stability issues.
Intraperitoneal Injection Protocol in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device (optional)
-
70% ethanol
-
Sterile gauze pads
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume.
-
Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site Identification: The preferred site for IP injection in mice is the lower right or left quadrant of the abdomen. This location avoids vital organs such as the bladder and cecum.
-
Disinfection: Swab the injection site with 70% ethanol on a sterile gauze pad.
-
Injection:
-
Tilt the mouse slightly with the head pointing downwards to displace the abdominal organs.
-
Insert the needle at a 15-30 degree angle into the identified injection quadrant. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound IP injection.
References
- 1. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of nor-NOHA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] By competing with L-arginine, this compound can modulate various physiological and pathological processes where arginase activity is upregulated, such as in cancer, cardiovascular diseases, and immune responses.[2][3][4] This application note provides detailed protocols for the preparation of this compound stock solutions and summarizes key quantitative data to aid researchers in their experimental design.
Mechanism of Action
Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the common substrate L-arginine. Arginase converts L-arginine to L-ornithine and urea, which are precursors for polyamines and proline, essential for cell proliferation.[5] Conversely, NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation.
In pathological conditions such as cancer and cardiovascular disease, upregulated arginase activity can deplete L-arginine levels, thereby limiting NO production and promoting disease progression. This compound acts as a competitive, reversible inhibitor of both arginase I and arginase II by interacting with the binuclear manganese cluster at the enzyme's active site.[1] By blocking arginase, this compound can restore L-arginine availability for NOS, leading to increased NO production and downstream therapeutic effects.[4] However, it is important to note that some studies have shown this compound can spontaneously release NO-like molecules in cell culture media, a factor to consider in experimental design.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its inhibitory potency and solubility in various solvents.
Table 1: Inhibitory Potency of this compound
| Parameter | Enzyme | Species | Value | Reference(s) |
| IC50 | Arginase | Rat Liver | 2 µM | |
| Arginase | Mouse Macrophages | 10-12 µM | [7][8] | |
| Arginase | Aorta | < 1 µM | [9] | |
| Ki | Arginase I | Rat Liver | 0.5 µM | [7][9] |
| Arginase I | Human | 500 nM | [1] | |
| Arginase II | Human | 50 nM | [1] |
Table 2: Solubility of this compound
| Solvent | Form | Concentration | Reference(s) |
| Water | Diacetate Salt | 50 mg/mL | [10][11] |
| Water | Monoacetate Salt | 50 mg/mL (ultrasonic) | [12] |
| H2O | - | 250 mg/mL | [2] |
| PBS (pH 7.2) | Acetate | 10 mg/mL | [7] |
| DMSO | Acetate | 5 mg/mL | [7] |
| DMSO | Monoacetate Salt | 100 mg/mL (ultrasonic) | [12] |
| DMF | Acetate | 1 mg/mL | [7] |
Table 3: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Reference(s) |
| -20°C | Powder | 3 years | [9] |
| -80°C | In solvent | 1 year | [9] |
| -20°C | In solvent | 1 month | [9][13] |
Experimental Protocols
Materials
-
Nω-hydroxy-nor-L-arginine (this compound) powder (diacetate or monoacetate salt)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile filters (0.22 µm)
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 50 mg/mL)
This protocol is suitable for most in vitro applications where an aqueous-based solution is preferred.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Solubilization: Add the appropriate volume of sterile, nuclease-free water to the tube. For a 50 mg/mL solution, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, particularly for the monoacetate salt.[12]
-
Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[9][13]
Protocol 2: Preparation of DMSO-based this compound Stock Solution (e.g., 5 mg/mL)
This protocol is useful when a higher concentration stock solution is needed, which can then be further diluted in aqueous buffers or cell culture media.
-
Weighing: In a sterile vial, weigh the desired amount of this compound powder. For instance, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of this compound.
-
Solubilization: Add the required volume of anhydrous DMSO. For a 5 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -20°C for up to one month or at -80°C for up to one year.[9][13]
Important Considerations:
-
Hygroscopicity: DMSO is hygroscopic. Use fresh, anhydrous DMSO and store it properly to ensure maximum solubility of this compound.[9]
-
Final DMSO Concentration: When diluting the DMSO stock solution for experiments, ensure the final concentration of DMSO in the assay or cell culture is not toxic to the cells or interferes with the assay. Typically, the final DMSO concentration should be kept below 0.5%.
-
Spontaneous NO Release: Be aware that this compound can spontaneously release NO-like molecules in cell culture media, particularly in the presence of riboflavin.[6] This should be considered when interpreting results, and appropriate controls should be included in the experimental design.
Visualizations
Caption: Arginase and NOS signaling pathways.
Caption: Workflow for this compound stock preparation.
References
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Enzo Life Sciences this compound . acetate, (1mg), CAS Number: 189302-40-7, | Fisher Scientific [fishersci.com]
- 11. N o -Hydroxy-nor-L-arginine, Diacetate Salt [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Researchers: Ensuring the Stability and Efficacy of nor-NOHA in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and widely utilized competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea.[1][2] By blocking arginase, this compound can modulate various physiological and pathological processes, including immune responses, cardiovascular function, and cancer cell proliferation, primarily by increasing the bioavailability of L-arginine for nitric oxide synthase (NOS).[3][4] This leads to enhanced nitric oxide (NO) production, a critical signaling molecule in numerous biological pathways. However, the efficacy of this compound in in vitro studies is critically dependent on its stability in culture media. Recent evidence has highlighted the potential for this compound to degrade under common cell culture conditions, which can lead to experimental artifacts and misinterpretation of results.[5][6]
These application notes provide a comprehensive overview of the known stability characteristics of this compound in culture media, detailed protocols for assessing its stability, and guidelines for its appropriate use in research settings. Additionally, we present a diagram of the key signaling pathways influenced by arginase inhibition to provide a broader context for experimental design.
Factors Influencing this compound Stability
The stability of this compound in aqueous solutions, including cell culture media, can be influenced by several factors:
-
Media Composition: Standard cell culture media contain various components that can react with this compound. Notably, riboflavin and hydrogen peroxide (H₂O₂) have been shown to react with this compound, leading to its degradation and the spontaneous release of a nitric oxide-like molecule.[5][6] This reaction is a significant concern as it can produce biological effects independent of arginase inhibition.
-
Light Exposure: The reaction between this compound and riboflavin is reportedly light-dependent.[7] Therefore, protecting media containing this compound from light is crucial to minimize its degradation.
-
Temperature: While specific degradation kinetics of this compound at various temperatures are not extensively published, a study on the related compound NOHA demonstrated temperature-dependent degradation in culture medium.[8] It is reasonable to assume that this compound stability will also be temperature-sensitive, with increased degradation at higher temperatures (e.g., 37°C) compared to refrigerated or frozen conditions.
-
pH: The affinity of this compound for arginase has been shown to be relatively stable across a physiological pH range.[9] However, the chemical stability of the molecule itself at different pH values in culture media has not been thoroughly characterized. Extreme pH values should generally be avoided.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data on the stability of this compound in specific cell culture media such as DMEM and RPMI-1640. The primary documented instability arises from its reaction with media components.
| Parameter | Condition | Observation | Reference |
| Reaction with Media Components | Presence of Riboflavin | Spontaneous release of an NO-like molecule. | [5][6] |
| Presence of H₂O₂ | Spontaneous release of an NO-like molecule. | [5][6] | |
| Light Exposure | Incubation with Riboflavin in Light | Complete disappearance of this compound. | [7] |
| Incubation with Riboflavin in Dark | No significant degradation of this compound. | [7] | |
| Temperature (Data for NOHA) | 37°C and 42°C in Culture Media | Significant degradation over 6 weeks. | [8] |
| 4°C, -20°C, and -80°C in Culture Media | Relatively stable over 6 weeks. | [8] |
Given the lack of comprehensive stability data for this compound, it is strongly recommended that researchers perform their own stability assessments under their specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media using HPLC
This protocol outlines a method to determine the concentration of this compound over time in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as required for experiments (e.g., with FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid - TFA)
-
Sterile, amber microcentrifuge tubes
-
Incubator (set to the desired experimental temperature, e.g., 37°C)
-
Centrifuge
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Refer to the manufacturer's instructions for solubility.
-
Spiking of Culture Media: Spike the cell culture medium with a known concentration of this compound (e.g., the final concentration to be used in experiments). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The use of amber tubes is critical to protect the solution from light.
-
Time Point 0 Sample: Immediately after spiking, take the "time 0" sample.
-
Incubation Conditions: Place the remaining tubes in an incubator at the desired temperature (e.g., 37°C).
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
If the medium contains serum, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (medium:solvent).
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the components using a suitable gradient of the mobile phase.
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined by a UV scan of the pure compound).
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Signaling Pathway of Arginase Inhibition
References
- 1. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 4. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of arginase and its application in an enzymatic chromatographic column: thermodynamic studies of this compound/arginase binding and role of the reactive histidine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of Host Arginase Activity Against Staphylococcal Bloodstream Infection by Different Metabolites [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Long-Term Storage of Nω-hydroxy-nor-L-arginine (nor-NOHA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the long-term storage, handling, and stability assessment of Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent and reversible inhibitor of arginase. Adherence to these protocols is crucial for maintaining the integrity and activity of this compound in research and drug development settings.
Introduction to this compound
Nω-hydroxy-nor-L-arginine is a critical research tool for investigating the L-arginine metabolic pathways. It acts as a competitive inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea. By inhibiting arginase, this compound can modulate the availability of L-arginine for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in various physiological processes. Due to its role in regulating NO production, this compound is widely studied in the context of cardiovascular diseases, immunology, and oncology.
Long-Term Storage Recommendations
The stability of this compound is paramount to ensure the reproducibility and accuracy of experimental results. The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Long-Term Storage of Solid this compound
| Form | Storage Temperature | Recommended Duration | Container | Notes |
| This compound (acetate or diacetate salt) powder | -20°C | ≥ 4 years[1] | Tightly sealed, desiccated vial | Hygroscopic; protect from moisture. |
Table 2: Long-Term Storage of this compound Stock Solutions
| Solvent | Concentration Range | Storage Temperature | Recommended Duration | Notes |
| DMSO | Up to 100 mg/mL | -80°C | Up to 1 year[2][3] | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[4] |
| -20°C | Up to 1 month[2][4][5] | For shorter-term storage. | ||
| Water | Up to 200 mg/mL | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. For cell culture, filter-sterilize the working solution (0.22 µm filter) before use.[6] |
| -20°C | Up to 1 month | For shorter-term storage. | ||
| PBS (pH 7.2) | Up to 10 mg/mL | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Signaling Pathway of Arginase Inhibition by this compound
This compound exerts its biological effects by inhibiting arginase, thereby influencing the downstream pathways of L-arginine metabolism. The following diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, and the inhibitory action of this compound.
Experimental Protocols
To ensure the quality and stability of this compound, validated analytical methods are essential. The following protocols provide a framework for conducting stability-indicating analyses and forced degradation studies.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of a this compound sample.
Protocol for Stability-Indicating HPLC-UV Method
This protocol describes a general method for the quantification of this compound and the detection of its degradation products using High-Performance Liquid Chromatography with UV detection. This method should be validated according to ICH guidelines before use.
Objective: To develop a stability-indicating HPLC-UV method for the determination of this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Ultrapure water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase A (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the this compound sample to be tested with mobile phase A to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of this compound and any degradation products. Quantify the amount of this compound using the calibration curve.
Protocol for LC-MS/MS Quantification
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
Objective: To accurately quantify this compound in biological or pharmaceutical samples.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard solution)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Procedure:
-
Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.[3] For other samples, dilute to the appropriate concentration range. Spike with the internal standard.
-
Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Data Analysis: Quantify this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies should be conducted in accordance with ICH Q1A(R2) guidelines.[4][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the stressed samples using a validated stability-indicating method (e.g., the HPLC-UV or LC-MS/MS method described above).
-
Characterize any significant degradation products using techniques such as mass spectrometry.
Conclusion
The long-term stability of this compound is critical for its effective use in research and development. By following the recommended storage and handling procedures and employing validated analytical methods for stability assessment, researchers can ensure the quality and reliability of their studies involving this important arginase inhibitor.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Application Notes: nor-NOHA for Arginase Activity Measurement
Introduction
Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, marking the final step in the urea cycle.[1][2] Beyond its role in nitrogen disposal, arginase activity is crucial in various physiological and pathological processes by regulating the bioavailability of L-arginine.[3][4] L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS).[5] Consequently, upregulation of arginase can limit L-arginine availability for NOS, leading to reduced nitric oxide (NO) production, which is implicated in endothelial dysfunction, immune response modulation, and tumor growth.[2][5][6]
In mammals, two isoforms exist: Arginase I (Arg1), primarily cytosolic and highly expressed in the liver, and Arginase II (Arg2), a mitochondrial enzyme found in extrahepatic tissues.[2] Given its role in disease, the measurement of arginase activity and the use of specific inhibitors are critical for research and drug development. Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent, selective, and reversible competitive inhibitor of arginase, making it an invaluable tool for studying arginase function.[7][8] Unlike its analog NOHA, this compound does not inhibit or act as a substrate for NOS, allowing for specific investigation of the arginase pathway.[9]
These application notes provide a summary of this compound's inhibitory properties and a detailed protocol for its use in measuring arginase activity in biological samples.
Mechanism of Action
This compound functions as a competitive inhibitor of arginase. It is an L-arginine analog that binds to the active site of the arginase enzyme. This binding prevents the natural substrate, L-arginine, from accessing the active site, thereby inhibiting the conversion of L-arginine to L-ornithine and urea.[7][10] This inhibition is reversible, and its potency makes it suitable for a wide range of in vitro and in vivo studies.[2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against arginase has been characterized in various systems. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are summarized below.
| Enzyme Source/Cell Type | Inhibitor | Potency Value | Reference |
| Rat Liver Arginase | This compound | Ki = 0.5 µM | [7] |
| Rat Liver Arginase | This compound | IC50 = 0.5 µM | [7] |
| Unstimulated Murine Macrophages | This compound | IC50 = 12 ± 5 µM | [9] |
| IFN-gamma + LPS-stimulated Macrophages | This compound | IC50 = 10 ± 3 µM | [9] |
| Aorta Arginase | This compound | IC50 < 1 µM | [7] |
| General (unspecified) | This compound | IC50 = 340 ± 12 µM | [11] |
Signaling and Metabolic Pathways
The measurement of arginase activity is often contextualized by its position in cellular L-arginine metabolism, where it competes with nitric oxide synthase (NOS).
Experimental Protocols
Protocol: In Vitro Arginase Activity Assay Using this compound
This protocol details the measurement of arginase activity in cell or tissue lysates via the colorimetric quantification of urea produced. This compound is used as a specific inhibitor to confirm that the measured activity is due to arginase.
1. Principle
Arginase activity is determined by measuring the amount of urea generated from the hydrolysis of L-arginine. The assay involves lysing the biological sample, activating arginase with manganese chloride (MnCl₂), initiating the enzymatic reaction with excess L-arginine, and then stopping the reaction. The urea produced is then quantified using a colorimetric reaction with α-isonitrosopropiophenone (ISPF) or similar reagents, which forms a colored product that can be measured spectrophotometrically.
2. Materials and Reagents
-
Lysis Buffer: 0.1% Triton X-100 in PBS with 1 mM EDTA and protease inhibitors.[10]
-
Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5.[10]
-
Substrate: 0.5 M L-arginine, pH 9.7.[12]
-
Inhibitor Stock: 100 mM this compound in DMSO or water. Store at -20°C.
-
Urea Standard: 1 mg/mL Urea solution.
-
Colorimetric Reagent A: Acid mixture (e.g., H₂SO₄/H₃PO₄).
-
Colorimetric Reagent B: α-isonitrosopropiophenone (ISPF) or diacetyl monoxime.
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~540 nm.
3. Experimental Workflow
4. Detailed Procedure
a. Sample Preparation (Lysates)
-
Prepare cell or tissue lysates by homogenizing in ice-cold Lysis Buffer.[10][12] For tissues, use a 1:4 weight-to-volume ratio.[13]
-
Centrifuge the homogenate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][13]
-
Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Normalize samples to equal protein concentrations.
b. Arginase Activity Assay
-
Prepare a urea standard curve (e.g., 0 to 100 µg/mL) in the same buffer as the samples.
-
In a 96-well plate or microcentrifuge tubes, add 25 µL of lysate. For blank controls, use 25 µL of Lysis Buffer.
-
To each well, add 25 µL of Activation Buffer (10 mM MnCl₂).[12]
-
Activate the arginase by incubating the plate at 56°C for 10 minutes.[10][12]
-
Inhibitor Control: For inhibitor validation wells, add a working solution of this compound to achieve a final concentration in the range of its IC50 (e.g., 10-100 µM).[9][10] For other wells, add an equivalent volume of vehicle (DMSO or water).
-
Initiate the enzymatic reaction by adding 100 µL of 0.5 M L-arginine (pH 9.7) to each well.[12]
-
Incubate the reaction mixture at 37°C for 60 minutes.[12] The incubation time may need optimization depending on the arginase activity in the sample.[14]
-
Stop the reaction by adding an acid mixture (e.g., 400 µL of Reagent A).
c. Urea Quantification
-
Add the colorimetric reagent (e.g., 25 µL of Reagent B) to each well.
-
Heat the plate at 100°C for 30-45 minutes to allow for color development.
-
Cool the plate to room temperature for 10 minutes.
-
Read the absorbance at ~540 nm using a microplate reader.
5. Data Analysis
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Generate a standard curve by plotting the absorbance values of the urea standards against their known concentrations.
-
Use the linear regression equation from the standard curve to calculate the concentration of urea (in µg/mL or µM) in each sample.
-
Calculate the arginase activity and express it as pmol or nmol of urea produced per minute per milligram of protein.[13]
-
Activity = (Urea produced [nmol]) / (Incubation time [min] x Protein amount [mg])
-
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle-treated control.
Applications of this compound in Research
This compound is a critical tool for elucidating the role of arginase in various disease models:
-
Cardiovascular Disease: It has been used to demonstrate that arginase inhibition improves endothelial function and restores NO bioavailability in models of hypertension, diabetes, and ischemia-reperfusion injury.[4][5]
-
Immunology and Infectious Disease: Studies have used this compound to show that inhibiting arginase can alter immune responses, for example by shifting macrophage polarization and enhancing nitric oxide-dependent killing of pathogens like Mycobacterium tuberculosis.[12][15]
-
Oncology: this compound helps investigate how arginase activity in the tumor microenvironment contributes to immune suppression by depleting L-arginine.[6][10] However, some studies caution that this compound may have off-target effects, and its activity should not be solely attributed to arginase inhibition without genetic validation.[10]
References
- 1. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection [mdpi.com]
Application Notes: Utilizing nor-NOHA to Investigate T-Cell Proliferation
References
- 1. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of L-Arginine by Myeloid-Derived Suppressor Cells in Cancer: Mechanisms of T cell suppression and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase I in myeloid suppressor cells is induced by COX-2 in lung carcinoma [escholarship.org]
- 5. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulated release of nitric oxide by nonhematopoietic stroma controls expansion of the activated T cell pool in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Inconsistent nor-NOHA Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the arginase inhibitor, Nω-hydroxy-nor-L-arginine (nor-NOHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Nω-hydroxy-nor-L-arginine) is a potent, selective, and reversible inhibitor of arginase.[1][2][3] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][4] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by other enzymes, such as nitric oxide synthase (NOS).[1][5]
Q2: How should I store and handle this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Here are the general storage guidelines:
-
Powder: Store at -20°C for up to 4 years.[1]
-
Stock Solutions:
Q3: In which solvents can I dissolve this compound?
A3: this compound acetate is soluble in the following solvents:
-
Water: 100 mg/mL (requires sonication)[6]
-
PBS (pH 7.2): 10 mg/mL[1]
-
DMSO: 5 mg/mL[1]
-
DMF: 1 mg/mL[1] Note that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh DMSO.[2]
Q4: What are the reported IC50 and Ki values for this compound?
A4: The inhibitory potency of this compound can vary depending on the specific arginase isoform and the experimental conditions.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.5 µM | Rat Liver Arginase | [1] |
| IC50 | 10-12 µM | Mouse Macrophage Arginase | [1] |
| IC50 | < 1 µM | Aorta Arginase | [2] |
Q5: Are there any known off-target effects of this compound?
A5: Yes, a critical consideration when using this compound is its potential to spontaneously release a nitric oxide (NO)-like molecule in cell culture media, particularly in the presence of riboflavin.[8] This can lead to unintended biological effects and may interfere with assays designed to measure NO production.[8] Researchers should be aware of this and consider appropriate controls. Additionally, while this compound is a potent arginase inhibitor, some studies have shown that its anti-leukemic effects may be independent of ARG2 inhibition.[9]
Troubleshooting Guide for Inconsistent Arginase Inhibition Results
This guide addresses common problems encountered when using this compound in arginase activity assays.
Problem 1: High variability or inconsistent inhibition of arginase activity.
-
Possible Cause 1: Improper storage or handling of this compound.
-
Possible Cause 2: Incorrect concentration of this compound.
-
Suggested Solution: Verify the calculations for your stock and working solutions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Possible Cause 3: Issues with the arginase assay protocol.
Problem 2: Higher than expected arginase activity in the presence of this compound.
-
Possible Cause 1: Presence of interfering substances in the sample.
-
Possible Cause 2: Sample turbidity.
-
Suggested Solution: If turbidity occurs after the addition of the urea reagent, centrifuge the sample at 13,000 x g for 5 minutes and transfer the supernatant to a new plate for absorbance reading.[10]
-
-
Possible Cause 3: Arginase activity is too high for the linear range of the assay.
Problem 3: Unexpected biological effects observed with this compound treatment.
-
Possible Cause 1: Off-target effects of this compound.
-
Suggested Solution: Be aware that this compound can spontaneously release an NO-like molecule.[8] If your experiment is sensitive to nitric oxide, consider using an alternative arginase inhibitor or include appropriate controls to account for this effect.
-
Experimental Protocols
1. General Arginase Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation:
-
Sample Preparation:
-
Serum/Plasma: Deplete urea using a 10 kDa molecular weight cut-off filter.[10][12]
-
Cell Lysates: Lyse cells in a buffer containing 10 mM Tris-HCl (pH 7.4), protease inhibitors (1 µM pepstatin A, 1 µM leupeptin), and 0.4% (w/v) Triton™ X-100. Centrifuge to collect the supernatant.[11]
-
Tissue Lysates: Homogenize tissue in assay buffer on ice and centrifuge to collect the supernatant.[13]
-
-
Assay Procedure:
-
Add samples to a 96-well plate. For each sample, prepare a sample well and a sample blank well.
-
Add the 5x Substrate Buffer to the sample wells.
-
Incubate the plate at 37°C for the desired reaction time (typically 0.5-4 hours).[10][11]
-
Stop the reaction by adding the Urea Reagent to all wells.
-
Incubate at room temperature for 60 minutes.[10]
-
Read the absorbance at 430 nm.[10]
-
Visualizations
Caption: The competitive pathways of L-arginine metabolism by arginase and nitric oxide synthase (NOS), and the inhibitory action of this compound on arginase.
Caption: A logical workflow for troubleshooting inconsistent results when using this compound in arginase inhibition experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. abcam.com [abcam.com]
- 13. arigobio.com [arigobio.com]
Technical Support Center: nor-NOHA Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using nor-NOHA in their experiments. Here, we address common issues related to its off-target effects and provide guidance for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and what are its reported potencies?
N-ω-hydroxy-nor-L-arginine (this compound) is a competitive and reversible inhibitor of arginase, an enzyme that converts L-arginine to ornithine and urea.[1][2][3] By inhibiting arginase, this compound can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production.[4] Its potency varies depending on the specific arginase isoform and the experimental system.
Data Summary: Potency of this compound as an Arginase Inhibitor
| Arginase Source/Isoform | Cell/Tissue Type | IC50 / Ki Value | Reference |
| Arginase | Unstimulated Murine Macrophages | 12 ± 5 µM (IC50) | [5] |
| Arginase | IFN-gamma + LPS-stimulated Macrophage | 10 ± 3 µM (IC50) | [5] |
| Arginase I | Rat Liver | 0.5 µM (IC50) | [3] |
| Arginase | Rat Aorta | < 1 µM (IC50) | [3] |
| Arginase I | Human | 500 nM (Ki) | [2] |
| Arginase II | Human | 50 nM (Ki) | [2] |
Q2: I'm observing apoptosis in my cancer cell line after this compound treatment, even in cells with low arginase expression. Is this an expected on-target effect?
This is a critical and documented off-target effect. Studies have shown that this compound can induce apoptosis in leukemic and other cancer cell lines, particularly under hypoxic conditions.[1][6][7] Importantly, this effect has been demonstrated to be independent of arginase 2 (ARG2) inhibition, as confirmed by experiments using CRISPR/Cas9 to knock out the ARG2 gene.[6][7] Therefore, attributing apoptosis solely to arginase inhibition by this compound requires careful validation.
Q3: My nitric oxide (NO) measurements are unexpectedly high in my cell culture experiments after adding this compound, even in the absence of cells. What could be the cause?
This is a known experimental artifact. Research has revealed that this compound can spontaneously release a biologically active NO-like molecule in common cell culture media.[8] This occurs through a reaction with components of the media, such as riboflavin, and can also be triggered by the presence of hydrogen peroxide (H₂O₂).[8] This artifact can lead to a false-positive signal in common NO detection assays.[8]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis
Symptoms:
-
Increased apoptosis observed in cell lines treated with this compound, which does not correlate with the level of arginase expression.
-
Cell death occurs under specific conditions, such as hypoxia.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected apoptosis.
Experimental Protocol: Validating the Target of this compound-induced Apoptosis
This protocol is adapted from studies demonstrating the off-target apoptotic effects of this compound.[6][7]
-
Cell Culture: Culture the cancer cell line of interest (e.g., K562 leukemia cells) under both normoxic (21% O₂) and hypoxic (1.5% O₂) conditions.
-
ARG2 Knockout:
-
Design and clone two different single-guide RNAs (sgRNAs) targeting the first exon of the ARG2 gene into a lentiCRISPRv2 vector.
-
Produce lentiviral particles and transduce the target cells.
-
Select for transduced cells and establish monoclonal knockout cell lines.
-
Confirm the absence of ARG2 protein expression and arginase activity via Western blot and an arginase activity assay, respectively.
-
-
This compound Treatment:
-
Treat both the wild-type and ARG2 knockout cells with a dose range of this compound (e.g., 0.1, 0.5, 1 mM) for 72 hours under both normoxic and hypoxic conditions.[6]
-
-
Apoptosis Assay:
-
Stain cells with Annexin V and 7-AAD.
-
Analyze the cell populations using flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Compare the levels of apoptosis in wild-type versus ARG2 knockout cells. If this compound induces similar levels of apoptosis in both cell lines, it confirms an off-target effect.
Issue 2: Inaccurate Nitric Oxide (NO) Measurements
Symptoms:
-
Detection of NO in cell-free control wells containing only media and this compound.
-
Higher than expected NO levels in experimental wells that cannot be fully explained by NOS activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate NO measurements.
Experimental Protocol: Detecting and Mitigating NO-like Artifacts from this compound
This protocol is based on findings that this compound can spontaneously generate NO.[8]
-
Preparation of Controls:
-
Prepare a solution of this compound in your standard cell culture medium (e.g., RPMI, DMEM) at the final concentration used in your experiments.
-
Prepare a parallel solution of this compound in a simplified, riboflavin-free buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Include a positive control for NO detection (e.g., an NO donor like NOR-3) and a negative control (media or buffer alone).
-
-
Incubation: Incubate these solutions under the same conditions as your cellular experiments (e.g., 37°C, 5% CO₂).
-
NO Detection:
-
At various time points, measure the amount of nitrite/nitrate (stable end-products of NO) in the solutions using a common NO detection method, such as the Griess assay.
-
-
Data Analysis:
-
Compare the signal generated by this compound in the complete culture medium to that in the simplified buffer and the negative control. A significantly higher signal in the complete medium indicates the presence of the artifact.
-
-
Mitigation Strategies:
-
If possible, for the final measurement of NO, wash the cells and incubate them for a short period in a simplified buffer like HBSS containing this compound.
-
In all experiments, include a "this compound in media without cells" control. Subtract the background signal from this control from your experimental measurements.
-
If the artifact is too significant, consider using an alternative, structurally distinct arginase inhibitor and repeat the control experiments.
-
Signaling Pathway Considerations
When interpreting results from experiments using this compound, it is crucial to consider its potential impact on pathways beyond the intended arginase-NOS axis. The following diagram illustrates the intended target and a significant off-target pathway.
Caption: On-target vs. off-target effects of this compound.
By being aware of these potential off-target effects and implementing the appropriate controls and validation experiments, researchers can ensure the accuracy and reliability of their findings when using this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - The arginase inhibitor NÏâhydroxyânorâarginine (norâNOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - Public Library of Science - Figshare [plos.figshare.com]
- 8. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing nor-NOHA Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the arginase inhibitor, nor-NOHA.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low arginase inhibition | Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively inhibit arginase in your specific cell type or experimental conditions. | Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. Start with a broad range (e.g., 12, 24, 48, 72 hours) and measure arginase activity at each time point.[1][2][3] |
| Inhibitor Instability: this compound may degrade in cell culture media over long incubation periods. | Replenish Inhibitor: For incubation times longer than 48 hours, consider replacing the media with fresh media containing this compound. | |
| Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively compete with the substrate (L-arginine) for the arginase enzyme. | Concentration Optimization: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 1 mM) to identify the optimal concentration for your cell type.[3] | |
| High Arginase Expression: The target cells may have very high levels of arginase expression, requiring a higher concentration of this compound or a longer incubation time for effective inhibition. | Increase Concentration/Time: Based on your dose-response and time-course experiments, increase the this compound concentration or extend the incubation time. | |
| Cell Toxicity or Death | High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.[4] | Determine IC50: Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration (IC50) of this compound for your specific cell line. Use concentrations well below the IC50 for your experiments. |
| Off-Target Effects: this compound has been reported to have off-target effects independent of arginase inhibition, which may contribute to cell death.[3][4] | Include Proper Controls: Use a negative control (vehicle) and consider a positive control for the expected downstream effect (e.g., an NO donor if you are studying NO production). | |
| Inconsistent or Variable Results | Cell Density Variation: The number of cells seeded can affect the total arginase activity and the effective concentration of the inhibitor per cell. | Standardize Seeding Density: Ensure consistent cell seeding density across all experiments. |
| Metabolic State of Cells: The metabolic activity of the cells can influence arginase expression and activity. | Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, passage number, and confluency. | |
| Spontaneous Release of NO-like Molecules: this compound can spontaneously release NO-like molecules in cell culture media, which can interfere with assays measuring nitric oxide production.[5] | Control for Spontaneous Release: Include a cell-free control with this compound in media to measure any spontaneous NO release and subtract this from your experimental values. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the experimental system and the specific endpoint being measured. There is no single universal optimal time.
-
For measuring direct arginase inhibition: Significant inhibition can be observed as early as a few hours. However, for maximal inhibition in cell culture, incubation times of 24 to 72 hours are commonly reported.[2][3]
-
For downstream effects (e.g., nitric oxide production, T-cell proliferation): Longer incubation times of 48 to 72 hours are often necessary to observe significant changes in these downstream biological processes.[1][6]
It is strongly recommended to perform a time-course experiment for your specific cell type and experimental conditions to determine the optimal incubation period.
Q2: How does cell type affect the optimal this compound incubation time?
Different cell types have varying levels of arginase expression and metabolic rates, which can influence the required incubation time.
-
Cells with high arginase expression (e.g., macrophages, certain cancer cell lines) may require longer incubation times or higher concentrations of this compound for effective inhibition.[1]
-
Cells with lower arginase activity may show a response with shorter incubation periods.
Q3: What is the recommended concentration range for this compound?
The effective concentration of this compound can vary significantly between cell-free assays and cell-based experiments.
-
In cell-free enzyme assays, the IC50 for arginase is in the low micromolar range (around 0.5-10 µM).[7]
-
In cell culture experiments, concentrations ranging from 100 µM to 1 mM are frequently used to achieve significant arginase inhibition and downstream effects.[3]
A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Is this compound stable in cell culture media?
While generally stable for standard experimental durations, prolonged incubation (beyond 72 hours) at 37°C may lead to some degradation. For long-term experiments, it is advisable to replace the media with fresh this compound every 48-72 hours to maintain a consistent inhibitor concentration. The stability of a related compound, NOHA, has been shown to decrease over time at 37°C in culture medium.[8]
Q5: Can this compound have off-target effects?
Yes, some studies have reported that this compound can induce biological effects, such as apoptosis in leukemic cells, independent of its arginase inhibitory activity.[3][4] It is important to be aware of these potential off-target effects and to include appropriate controls in your experiments to verify that the observed effects are indeed due to arginase inhibition. Additionally, this compound can spontaneously release NO-like molecules in cell culture media, which could confound results in studies focused on nitric oxide pathways.[5]
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[9][10][11]
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells and wash with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold arginase assay buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Enzyme Activation:
-
To a new tube, add your cell lysate and an equal volume of a solution containing 10 mM MnCl2.
-
Incubate at 55-56°C for 10 minutes to activate the arginase.
-
-
Arginase Reaction:
-
Add 50 µL of the activated lysate to a well of a 96-well plate.
-
Add 50 µL of 0.5 M L-arginine (pH 9.7) to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
-
Urea Detection:
-
Stop the reaction by adding 400 µL of an acid solution mixture (e.g., H2SO4:H3PO4:H2O at 1:3:7).
-
Add 25 µL of 9% α-isonitrosopropiophenone (in ethanol).
-
Heat at 100°C for 45 minutes.
-
Cool in the dark for 10 minutes.
-
Measure the absorbance at 550 nm. The amount of urea produced is proportional to the arginase activity.
-
MTS Cell Viability Assay
This is a general protocol for assessing cell viability after treatment with this compound.[12][13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Arginase and NOS competition for L-arginine.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: nor-NOHA and Spontaneous Nitric Oxide Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the spontaneous release of nitric oxide (NO) from nor-NOHA (Nω-hydroxy-nor-L-arginine) during their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter related to unexpected nitric oxide detection when using this compound.
Issue 1: I'm observing an increase in nitric oxide in my cell culture experiment after adding this compound, even in the absence of nitric oxide synthase (NOS) activity. Why is this happening?
You are likely observing the spontaneous, non-enzymatic release of a nitric oxide-like molecule from this compound.[1] This can occur under specific experimental conditions and is a known artifact of using this compound.
-
Reaction with Riboflavin: this compound can react with riboflavin, a common component of cell culture media, to spontaneously produce a molecule that is detected as nitric oxide by common assessment methods.[1]
-
Reaction with Hydrogen Peroxide (H₂O₂): this compound can also react with hydrogen peroxide, which may be present in your cell culture system, to generate an NO-like substance.[1]
Troubleshooting Steps:
-
Analyze your media: Check the composition of your cell culture medium for riboflavin. If present, consider using a custom medium formulation without riboflavin for your negative controls.
-
Measure H₂O₂ levels: Assess the levels of hydrogen peroxide in your experimental setup. If high, consider adding catalase to your control experiments to decompose H₂O₂ and see if the NO signal is reduced.
-
Use appropriate controls:
-
Include a "this compound in media alone" control (without cells) to quantify the amount of NO released spontaneously.
-
Use an alternative arginase inhibitor, if possible, that does not have this spontaneous release characteristic to confirm your findings.
-
-
Directly inhibit NOS: To confirm that the observed NO is not from NOS, ensure you have a control group treated with a potent NOS inhibitor in addition to this compound.
Issue 2: My in vivo experiment with this compound shows a greater than expected physiological response related to nitric oxide signaling. Could this be due to spontaneous release?
While the spontaneous release has been well-documented in vitro, its contribution in vivo is less clear but possible. The pharmacokinetic profile of this compound is rapid, with a short mean residence time.[2][3]
Troubleshooting Steps:
-
Pharmacokinetic Considerations: Be aware that this compound is cleared rapidly from plasma.[2][3] The observed effects might be a combination of arginase inhibition and a potential burst of NO-like molecules upon administration.
-
Dose-Response Curve: Perform a careful dose-response study. If the effects seen at lower doses (sufficient for arginase inhibition) are disproportionately smaller than at higher doses, it might suggest off-target effects, including spontaneous NO release.
-
Alternative Arginase Inhibitors: Compare the effects of this compound with other arginase inhibitors that do not share the same chemical structure and potential for spontaneous NO release.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended mechanism of action for this compound?
A1: this compound is a potent and selective competitive inhibitor of arginase.[4][5][6] Arginase and nitric oxide synthase (NOS) both use L-arginine as a substrate. By inhibiting arginase, this compound is intended to increase the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide.[7][8]
Q2: How does the spontaneous release of NO-like molecules from this compound interfere with experimental results?
A2: The spontaneous release can lead to a false positive for nitric oxide production. This artifact can make it difficult to distinguish between NO produced via the intended mechanism (arginase inhibition leading to increased NOS activity) and the NO-like molecules released directly from the compound.[1] This is particularly problematic in studies investigating the competition between arginase and NOS.
Q3: Are there specific experimental conditions that enhance the spontaneous release of nitric oxide from this compound?
A3: Yes, the presence of riboflavin in cell culture media and the presence of hydrogen peroxide are known to cause the spontaneous release of an NO-like molecule from this compound.[1]
Q4: What are the stability and storage recommendations for this compound?
A4: this compound should be stored at -20°C for long-term stability (≥ 4 years).[5] Stock solutions, once prepared, should be aliquoted and frozen at -20°C and are stable for up to 6 months.[6]
Q5: What are the reported IC₅₀ and Kᵢ values for this compound?
A5: The inhibitory potency of this compound can vary depending on the tissue and species.
-
IC₅₀: 10-12 µM for arginase from mouse macrophages and less than 1 µM in aorta.[5][9]
-
Kᵢ: 0.5 µM for rat liver arginase.[5]
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Source Organism/Tissue | Citation |
| IC₅₀ | 10 ± 3 µM | IFN-γ + LPS-stimulated murine macrophage | [4] |
| IC₅₀ | 12 ± 5 µM | Unstimulated murine macrophages | [4] |
| IC₅₀ | < 1 µM | Aorta | [9] |
| Kᵢ | 0.5 µM | Rat liver arginase | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value | Citation |
| Mean Residence Time | Intravenous (i.v.) | 12.5 min | [2] |
| Terminal Half-life | Intravenous (i.v.) | 30 min | [3] |
| Absolute Bioavailability | Intraperitoneal (i.p.) | 98% | [3] |
| Absolute Bioavailability | Intratracheal (i.t.) | 53% | [3] |
Key Experimental Protocols
Protocol 1: Arginase Activity Assay
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.
-
Lysate Preparation: Lyse cells or homogenize tissue in a buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail.
-
Arginase Activation: Add a Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl₂ to the lysate and heat at 55-60°C for 10 minutes to activate the enzyme.
-
Substrate Addition: Add L-arginine (0.5 M, pH 9.7) to the activated lysate and incubate at 37°C for 60-120 minutes.
-
Reaction Stoppage: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
-
Colorimetric Reaction: Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm. The amount of urea is determined by comparison to a standard curve.
Protocol 2: Nitric Oxide Detection using Griess Assay
This assay measures nitrite (NO₂⁻), a stable oxidation product of nitric oxide.
-
Sample Collection: Collect cell culture supernatant or other biological fluids.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix your sample with an equal volume of the Griess reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-570 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
-
Note: The sensitivity of the Griess assay can be affected by the complexity of the biological medium.[10]
-
Visualizations
Caption: Intended mechanism of this compound as an arginase inhibitor.
Caption: Unintended spontaneous release of NO-like molecules from this compound.
Caption: Troubleshooting workflow for unexpected NO signals with this compound.
References
- 1. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. N o -Hydroxy-nor-L-arginine, Diacetate Salt [sigmaaldrich.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ahajournals.org [ahajournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Utilizing nor-NOHA in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo application of Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent arginase inhibitor. Given its short half-life, careful experimental design is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: The in vivo half-life of this compound is short. Following intravenous (i.v.) administration in rats, it has a terminal half-life of approximately 30 minutes.[1] The mean residence time after a bolus i.v. injection is about 12.5 minutes, with plasma concentrations dropping below 10% of the maximum within 20 minutes.[1][2]
Q2: How does the short half-life of this compound impact my in vivo experiments?
A2: The rapid clearance of this compound necessitates specific experimental designs to maintain effective inhibitory concentrations.[1][3][4] For prolonged studies, this may involve frequent administrations or the use of continuous infusion methods.[3][4][5] Single-dose administrations will result in a short window of arginase inhibition.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a reversible and competitive inhibitor of the enzyme arginase.[6][7] By blocking arginase, it prevents the conversion of L-arginine to ornithine and urea.[8][9] This increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[8][10]
Q4: What are the primary signaling pathways affected by this compound?
A4: The primary signaling pathway modulated by this compound is the L-arginine metabolic pathway. By inhibiting arginase, this compound shifts L-arginine metabolism from the urea cycle and polyamine synthesis towards the production of NO and L-citrulline via NOS.[2][8][9] This can impact various physiological processes, including vasodilation, immune responses, and inflammation.[8][10]
Q5: Are there any known off-target effects or experimental artifacts associated with this compound?
A5: Some studies suggest that this compound may have effects independent of arginase inhibition.[11] For instance, it has been shown to spontaneously release a nitric oxide-like molecule in cell culture media, which could be a confounding factor in experiments measuring NO production.[12] Researchers should consider appropriate controls to account for this possibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected biological effect in vivo. | Insufficient dosing frequency due to short half-life. The compound may be cleared before it can exert a sustained effect.[1][2] | Increase the frequency of administration (e.g., every 2-4 hours) or consider continuous infusion via an osmotic pump to maintain steady-state plasma concentrations. |
| Inappropriate route of administration. Bioavailability can vary depending on the administration route. | Intravenous (i.v.) or intraperitoneal (i.p.) injections are common. I.p. administration has shown high bioavailability (98%) in rats.[1] Evaluate the most suitable route for your experimental model and objectives. | |
| Incorrect dosage. The dose may be too low to achieve effective arginase inhibition. | Review published literature for effective dose ranges in similar models. Doses between 20 mg/kg and 100 mg/kg have been used in rodents.[1][7][13][14][15] Conduct a dose-response study to determine the optimal dose for your specific model. | |
| Inconsistent results between experiments. | Variability in timing of administration and sample collection. Due to the rapid pharmacokinetics, even small variations can lead to significant differences in compound exposure and biological response. | Standardize the timing of this compound administration and subsequent sample collection across all experimental groups and replicates. |
| Spontaneous release of NO-like molecules. This can interfere with assays measuring nitric oxide production.[12] | Include vehicle-only controls and consider using an alternative arginase inhibitor if direct NO measurement is a primary endpoint and this artifact cannot be controlled for. | |
| Unexpected toxicity or adverse effects. | High peak concentrations from bolus injections. Rapid administration of a high dose can lead to transiently high plasma levels. | Consider splitting the total daily dose into multiple smaller injections or using a continuous infusion method to avoid high Cmax. |
| Off-target effects. While generally considered specific, high concentrations may lead to unforeseen effects.[11] | If possible, confirm that the observed effects are due to arginase inhibition by rescuing the phenotype with L-ornithine supplementation or by using genetic models (e.g., arginase knockout animals) as controls. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Brown Norway Rats
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Intratracheal (i.t.) |
| Terminal Half-Life (t½) | 30 minutes[1] | - | - |
| Mean Residence Time (MRT) | 12.5 minutes[2] | - | - |
| Absolute Bioavailability | 100% | 98%[1] | 53%[1] |
| Time to <10% of Cmax | 20 minutes[1] | - | - |
Table 2: In Vitro Inhibitory Concentrations of this compound
| Enzyme | IC50 / Ki |
| Liver Arginase | IC50 = 0.5 µM[6] |
| Aorta Arginase | IC50 < 1 µM[6] |
| Rat Liver Arginase | Ki = 0.5 µM[6] |
| Arginase I | Ki = 500 nM[16] |
| Arginase II | Ki = 50 nM[16] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Acute Studies in Rodents
-
Preparation of this compound Solution: Dissolve this compound acetate salt in sterile saline (0.9% NaCl) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat, assuming a 2.5 mL injection volume). Ensure complete dissolution. Prepare fresh daily.
-
Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice). Acclimatize animals according to institutional guidelines.
-
Administration: For intravenous (i.v.) administration, inject the prepared this compound solution via the tail vein. For intraperitoneal (i.p.) injection, administer the solution into the peritoneal cavity. A common dose range is 30-100 mg/kg.[1][2][7]
-
Timing of Sample Collection: Due to the short half-life, collect blood or tissue samples at time points relevant to the peak concentration and subsequent clearance. For example, samples could be collected at 15, 30, 60, and 120 minutes post-injection to capture the dynamic changes in biomarkers.
-
Biomarker Analysis: Analyze plasma or tissue homogenates for L-arginine, L-citrulline, and L-ornithine levels using HPLC or LC-MS/MS to confirm arginase inhibition.[2] Nitrite/nitrate levels can be measured as an indicator of NO production.
Protocol 2: Chronic Administration of this compound using Osmotic Pumps
-
Pump Selection and Preparation: Choose an osmotic pump with a suitable flow rate and duration for your experiment. Fill the pumps with a sterile, concentrated solution of this compound under aseptic conditions, following the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the animal. Implant the osmotic pump subcutaneously or intraperitoneally, again following the manufacturer's guidelines and approved institutional protocols.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery and any signs of distress.
-
Verification of Delivery: After the study, explant the pump to verify that the contents have been delivered as expected.
Visualizations
References
- 1. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 11. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liver I/R injury is improved by the arginase inhibitor, N(omega)-hydroxy-nor-L-arginine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginase inhibition improves coronary microvascular function and reduces infarct size following ischaemia-reperfusion in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
Technical Support Center: nor-NOHA Treatment
Welcome to the technical support center for Nω-hydroxy-nor-L-arginine (nor-NOHA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this arginase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cells are undergoing apoptosis after this compound treatment, even at concentrations intended to only inhibit arginase. Is this expected?
Answer: Yes, this is a documented, yet often unexpected, effect. While this compound is a potent arginase inhibitor, it can induce apoptosis in certain cell types, particularly under hypoxic conditions.[1][2] Critically, studies have shown that this apoptotic effect can be independent of arginase 2 (ARG2) inhibition, suggesting a significant off-target activity.[1][3]
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Action |
| Unexpected cell death or low viability. | Off-target cytotoxicity: this compound has inherent cytotoxic effects in some cell lines, which can be enhanced by hypoxia.[1][3] | 1. Perform a dose-response curve: Determine the optimal concentration that inhibits arginase without significantly impacting viability in your specific cell model. Use a viability assay like MTT or Annexin V staining. |
| Polyamine depletion: Arginase inhibition reduces ornithine, a precursor for polyamines essential for cell proliferation.[4][5] | 2. Supplement with ornithine: Add exogenous ornithine to the culture medium to see if it rescues the cells from apoptosis. Note that this may not work if the effect is off-target.[1] | |
| Nutrient/Oxygen Status: The apoptotic effect of this compound can be significantly more pronounced under hypoxic conditions.[1] | 3. Control for Oxygen Levels: Carefully control and monitor the oxygen levels in your experiments (normoxia vs. hypoxia) to ensure consistency. | |
| Target Confirmation: The observed effect may not be due to arginase inhibition.[1][3] | 4. Use a genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to ablate the specific arginase isoform in your model. If the phenotype of the knockout cells does not match the this compound-treated cells, the inhibitor's effect is likely off-target.[1][3] |
FAQ 2: I am seeing an increase in my nitric oxide (NO) signal after adding this compound, even in a cell-free system. Is my assay contaminated?
Answer: Not necessarily. This is a critical artifact to be aware of. Research has shown that this compound can spontaneously release a biologically active NO-like molecule in common cell culture media.[6] This reaction is known to occur with components like riboflavin and can also be triggered by hydrogen peroxide (H2O2).[6] This can lead to a false-positive signal in NO detection assays, incorrectly attributing the signal to nitric oxide synthase (NOS) activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for artifactual NO signals.
FAQ 3: I've inhibited arginase with this compound, but the downstream metabolite concentrations (ornithine, citrulline) are not changing as expected. What is happening?
Answer: The relationship between arginase inhibition and downstream metabolite levels can be complex and may not always follow a simple linear path. While the expected outcome is decreased ornithine and increased L-arginine availability for NOS (leading to more L-citrulline), several factors can cause divergent results.
Potential Causes for Unexpected Metabolite Levels:
-
Compensatory Pathways: Cells can have alternative routes for synthesizing ornithine and other metabolites, masking the effect of arginase inhibition.[1]
-
Metabolite Recycling: Citrulline can be recycled back to arginine via the enzymes argininosuccinate synthetase (ASS1) and lyase (ASL), complicating interpretation.[7][8]
-
Subcellular Compartmentation: L-arginine exists in multiple intracellular pools that may not be equally accessible to both arginase and NOS enzymes.[9]
-
Time Course of Experiment: The effects on metabolite levels may be transient. Measuring at a single, late timepoint might miss the primary effect.
Recommendations:
-
Perform a Time-Course Analysis: Measure metabolite concentrations at multiple time points after this compound addition.
-
Analyze Multiple Metabolites: Quantify a broader range of related amino acids (arginine, ornithine, citrulline, proline) to get a more complete picture of the metabolic flux.[8]
-
Verify Target Engagement: Confirm that this compound is effectively inhibiting arginase activity in your system using a direct enzyme activity assay (see Protocol 1).
Key Experimental Data
Table 1: Inhibitory Potency of this compound
This table summarizes the inhibitory concentrations (IC50) and constants (Ki) of this compound against different arginase isoforms. Note that potency can vary based on assay conditions.
| Target Enzyme | Inhibitory Value | Comments | Reference |
| Rat Liver Arginase | Ki = 0.5 µM | A potent competitive inhibitor. | [10] |
| Murine Macrophage Arginase | IC50 = 10 +/- 3 µM | In stimulated (IFN-γ + LPS) macrophages. | [11] |
| Arginase I (Human) | Ki = 500 nM | Less specific compared to boronic acid inhibitors. | [12][13] |
| Arginase II (Human) | Ki = 50 nM | Shows some preference for Arginase II. | [12][13] |
Core Signaling Pathway
The primary mechanism of this compound is to block the conversion of L-arginine to L-ornithine, thereby increasing the L-arginine pool available for nitric oxide synthase (NOS).
Caption: L-arginine metabolic crossroads: Arginase vs. NOS pathways.
Experimental Protocols
Protocol 1: Arginase Activity Assay (Colorimetric)
This protocol provides a method to measure arginase activity in cell or tissue lysates by quantifying the amount of urea produced.
Materials:
-
Cell/Tissue Lysate
-
Lysis Buffer (e.g., 0.1% Triton X-100 with protease inhibitors)
-
Arginine Buffer (e.g., 0.5 M L-arginine, pH 9.7)
-
Reagents for urea detection (e.g., a kit containing chromogens that react with urea)
-
96-well microplate
-
Microplate reader (430-450 nm)
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tissue in Lysis Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration (e.g., via BCA assay).
-
Reaction Setup:
-
To appropriate wells of a 96-well plate, add your lysate (normalized for protein content).
-
Include a "No Substrate" blank for each sample by adding lysate to a well but substituting Arginine Buffer with ultrapure water later.
-
If testing inhibition, pre-incubate the lysate with this compound (or vehicle control) for 15-30 minutes at 25-37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding pre-warmed Arginine Buffer to each well.
-
Incubate for 30-60 minutes at 37°C. The optimal time may need to be determined empirically.
-
-
Urea Detection:
-
Stop the reaction and develop the color by adding the Urea Reagent(s) as per the manufacturer's instructions (e.g., Reagent A and Reagent B from a kit).
-
Incubate for 45-60 minutes at room temperature to allow color development.
-
-
Measurement: Read the absorbance at the recommended wavelength (typically ~430 nm).
-
Calculation: Subtract the absorbance of the "No Substrate" blank from the sample wells. Arginase activity is proportional to the urea concentration, which can be determined using a urea standard curve.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (5 mg/mL)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization:
-
If using DMSO: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
If using SDS: Add 100 µL of the SDS-HCl solution to each well without removing the medium.
-
-
Measurement: Gently shake the plate to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm.
-
Calculation: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
References
- 1. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamopenarchives.com [benthamopenarchives.com]
- 8. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-arginine metabolism as pivotal interface of mutual host–microbe interactions in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 13. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent nor-NOHA degradation in solution
Welcome to the technical support center for Nω-hydroxy-nor-L-arginine (nor-NOHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation is the inherent instability of its Nω-hydroxyguanidinium group. This functional group is susceptible to oxidation, which can be accelerated by factors such as elevated temperature, the presence of transition metal ions, and reactive oxygen species (ROS).[1][2] In cell culture media, this compound has been shown to degrade by reacting with components like riboflavin and hydrogen peroxide (H₂O₂), leading to the spontaneous release of a nitric oxide (NO)-like molecule.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid form (typically a diacetate or dihydrochloride salt) is recommended.[4][5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6]
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | Up to 3 years | [7] |
| Stock Solution (in DMSO or H₂O) | -80°C | Up to 6 months | [6] |
| Stock Solution (in DMSO or H₂O) | -20°C | Up to 1 month | [6] |
Q3: My this compound solution appears to be losing activity in my cell culture experiments. What could be the cause?
A3: Loss of activity in cell culture is often due to degradation in the complex environment of the culture medium. As mentioned, this compound can react with media components like riboflavin and H₂O₂, which are common in many formulations.[3] This reaction not only degrades the this compound but also produces a bioactive NO-like molecule, which can lead to confounding experimental results.[3] Additionally, incubation at 37°C will accelerate degradation compared to storage at lower temperatures.[8]
Q4: Can I do anything to protect this compound from degradation during my experiments?
A4: Yes, several measures can be taken. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. If your experimental design allows, consider using a simpler buffer system instead of a complex cell culture medium for short-term experiments. The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), may help to sequester transition metal ions that can catalyze oxidative degradation.[9]
Q5: How can I verify the concentration and purity of my this compound solution?
A5: The concentration and purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorimetric or UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10] These methods can separate this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cellular Assays
-
Possible Cause: Degradation of this compound in the cell culture medium, leading to a lower effective concentration and the production of an NO-like byproduct.[3]
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the final working solution of this compound immediately before adding it to the cells.
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time this compound is exposed to the 37°C, complex medium environment.
-
Control for Byproducts: Include a control group to test for the effects of the NO-like degradation product. This could involve adding a known NO donor to a separate set of wells.
-
Consider Media Composition: If feasible, test different cell culture media formulations to see if one with lower concentrations of riboflavin or other reactive components shows more consistent results.
-
Issue 2: Precipitation of this compound in Aqueous Solution
-
Possible Cause: The solubility of this compound can be limited in certain aqueous buffers, especially at high concentrations.
-
Troubleshooting Steps:
-
Use of Co-solvents: For preparing concentrated stock solutions, consider using Dimethyl Sulfoxide (DMSO).[11] For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[6][7]
-
Sonication: Gentle sonication can help to dissolve the compound.[12]
-
pH Adjustment: Check the pH of your solution, as it may affect the solubility of the salt form of this compound.
-
Sterile Filtration: After dissolution in an aqueous buffer, it is recommended to pass the solution through a 0.22 μm filter to both sterilize it and remove any undissolved particulates.[1]
-
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound salt (e.g., diacetate)
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound and the DMSO to come to room temperature.
-
In a sterile environment, weigh out the required amount of this compound powder. For the diacetate salt (MW ≈ 296.28 g/mol ), this would be 29.63 mg for 1 mL of a 100 mM solution.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6]
-
Protocol for a Basic Stability Study of this compound in Solution
-
Objective: To determine the stability of this compound in a specific buffer at different temperatures over time.
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC or LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound at a known concentration (e.g., 1 mM) in the experimental buffer.
-
Dispense aliquots of this solution into multiple sealed vials for each temperature condition.
-
Place the vials in their respective temperature-controlled environments.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Immediately analyze the sample using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.[10]
-
The initial concentration at time 0 serves as the 100% reference.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of chelating agents and amino acids in preventing free radical formation in bleaching systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound acetate | Arginase | Apoptosis | TargetMol [targetmol.com]
Technical Support Center: Addressing Variability in nor-NOHA Experiments
Welcome to the technical support center for Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent arginase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common sources of variability, and offer troubleshooting solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible and competitive inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] By blocking arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by other enzymes, most notably nitric oxide synthase (NOS) to produce nitric oxide (NO). It is significantly more potent than Nω-hydroxy-L-arginine (NOHA), a natural intermediate in the NO synthesis pathway.[2] Importantly, this compound is not a substrate or an inhibitor for any of the three NOS isoforms, making it a valuable tool for studying the interplay between the arginase and NOS pathways.[2]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in various research fields, including:
-
Immunology and Cancer Research: To modulate immune responses by altering L-arginine metabolism in the tumor microenvironment and to induce apoptosis in cancer cells, particularly under hypoxic conditions.[3][4][5][6]
-
Cardiovascular Research: To study its effects on endothelial function and vasodilation by increasing NO production.[6]
-
Infectious Disease Research: To investigate the role of arginase in the host response to pathogens like Mycobacterium tuberculosis and Leishmania.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound acetate powder should be stored at -20°C for up to three years. Stock solutions can be prepared in water, PBS (pH 7.2), or DMSO. It is recommended to aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles. If using water as the solvent, it is advisable to filter-sterilize the working solution through a 0.22 µm filter before use.[7] Be aware that moisture-absorbing DMSO can reduce the solubility of this compound.
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions (especially oxygen levels), and the specific arginase isoform being targeted. Based on published studies, a common concentration range is between 100 µM and 2 mM.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Arginase Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay pH | Arginase has an optimal pH of around 9.5 for its catalytic activity. However, this compound is reported to be unstable at this high pH. It is recommended to perform the arginase activity assay at a physiological pH of 7.4 to ensure inhibitor stability.[10] |
| Inhibitor Degradation | Ensure proper storage of this compound powder and stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a frozen aliquot for each experiment. While specific stability data under various conditions is limited, it is best practice to minimize the time the inhibitor spends in solution at room temperature. |
| Cellular Arginase Levels | The expression of arginase isoforms (ARG1 and ARG2) can vary greatly between cell lines and can be influenced by culture conditions such as hypoxia.[8] Confirm arginase expression in your cell model using Western blot or qPCR. |
| High Substrate Concentration | As a competitive inhibitor, the efficacy of this compound will be reduced at high concentrations of L-arginine. Ensure the L-arginine concentration in your assay buffer is appropriate and consistent across experiments. |
Issue 2: Unexpected or Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Arginase-Independent Effects | Studies have shown that some effects of this compound, such as its anti-leukemic activity, may be independent of arginase inhibition.[3][8] To validate that your observed effect is due to arginase inhibition, consider the following controls: 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target arginase isoform. If the phenotype of the knockout/knockdown cells is similar to that of this compound treatment, it supports an on-target effect.[3][8] 2. Metabolite Rescue: Attempt to rescue the this compound-induced phenotype by adding downstream metabolites of the arginase pathway, such as L-ornithine or polyamines (putrescine, spermidine, spermine), to the culture medium. If the phenotype is reversed, it suggests the effect is mediated through the arginase pathway.[8] |
| Spontaneous Nitric Oxide (NO) Release | This compound can spontaneously react with components in cell culture media, such as riboflavin and H2O2, to release an NO-like molecule.[11] This can confound experiments where NO production is a readout. Mitigation Strategies: 1. Cell-Free Control: Incubate this compound in your complete cell culture medium (without cells) for the duration of your experiment and measure NO production. This will quantify the amount of NO released abiotically. 2. Media Composition: If possible, use a custom medium with reduced or no riboflavin. However, be aware that this could affect cell health. 3. Alternative Inhibitors: Consider using other classes of arginase inhibitors, such as boronic acid-based inhibitors (e.g., ABH or BEC), that do not have this property and compare the results.[4] |
| Hypoxia-Dependent Effects | The apoptotic effects of this compound in some cancer cells are significantly more pronounced under hypoxic (low oxygen) conditions compared to normoxia.[8] Ensure your cell culture incubator provides a stable and controlled oxygen environment. If you are not intentionally studying hypoxia, ensure adequate gas exchange in your culture vessels. |
Data Presentation
Table 1: Inhibitory Potency of this compound against Arginase
| Parameter | Value | System | Reference |
| IC50 | 10 ± 3 µM | IFN-gamma + LPS-stimulated murine macrophages | [2] |
| IC50 | 12 ± 5 µM | Unstimulated murine macrophages | [2] |
| Ki | 51 nM | Human Arginase II | [10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Protocol 1: Cellular Arginase Activity Assay
This protocol is adapted from published methods and is designed to measure arginase activity in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and a protease inhibitor cocktail.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant (cell lysate).
-
-
Arginase Activation:
-
To a portion of the cell lysate, add an equal volume of 10 mM MnCl2 in 25 mM Tris-HCl.
-
Incubate at 56°C for 10 minutes to activate the arginase enzyme.
-
-
Inhibition Step:
-
Pre-incubate the activated lysate with this compound (at various concentrations) or vehicle control for 15 minutes at 25°C.
-
-
Arginase Reaction:
-
Initiate the reaction by adding 0.5 M L-arginine (pH 7.4).
-
Incubate at 37°C for 60 minutes.
-
-
Reaction Termination and Urea Detection:
-
Stop the reaction by adding an acid mixture (H2SO4:H3PO4:H2O at a 1:3:7 ratio).
-
Add α-isonitrosopropiophenone (ISPF) and incubate at 100°C for 45 minutes.
-
Allow to cool in the dark for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of urea produced is proportional to the arginase activity.
-
Protocol 2: Cell Viability Assessment using Annexin V and 7-AAD Staining
This protocol allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Cell Treatment:
-
Plate cells at the desired density and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).[8]
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) and incubate for an additional 5 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Visualizations
Caption: L-Arginine metabolism and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating nor-NOHA's Effect on Arginase Activity In Vivo
For researchers and drug development professionals investigating the therapeutic potential of arginase inhibition, Nω-hydroxy-nor-L-arginine (nor-NOHA) has emerged as a significant tool. This guide provides an objective comparison of this compound with other key arginase inhibitors, supported by experimental data, to aid in the validation of its in vivo effects.
In Vivo Efficacy of Arginase Inhibitors: A Comparative Summary
The in vivo efficacy of this compound and its alternatives, primarily 2(S)-amino-6-boronohexanoic acid (ABH) and CB-1158, has been demonstrated across various disease models. The following tables summarize key quantitative data from preclinical studies.
Tumor Growth Inhibition
| Inhibitor | Animal Model | Cancer Type | Dosage & Route | Key Findings |
| This compound | BALB/c mice | Fibrosarcoma (CMS-G4) | 20 mg/kg, peritumoral, every 2 days | Significantly reduced tumor growth.[1] |
| CB-1158 | Syngeneic mouse models | Colorectal (CT26), Lung (LLC), Melanoma (B16), Breast (4T1) | 100 mg/kg, oral, twice daily | Significantly inhibited tumor growth in all models.[2][3] |
| OATD-02 | Syngeneic mouse models | Colorectal (CT26), Kidney (Renca) | Not specified | Demonstrated superior in vivo antitumor capacity compared to CB-1158.[4] |
Cardiovascular and Other Pathologies
| Inhibitor | Animal Model | Condition | Dosage & Route | Key Findings |
| This compound | Wistar rats | - | 30 mg/kg, i.v. or i.p. | Rapid elimination (mean residence time 12.5 min after i.v.). Elevated citrulline-to-ornithine and citrulline-to-arginine ratios, indicating a shift towards nitric oxide synthesis.[5] |
| This compound | Mice | Doxorubicin-induced cardiomyopathy | Not specified | Reversed doxorubicin-induced decrease in ejection fraction and decline in serum, lung, and aorta NO concentration.[6] |
| ABH | Aged rats | Erectile dysfunction | Oral administration | Improved erectile function with erectile hemodynamics similar to young rats.[7][8] |
| ABH | Guinea pig model | Allergic asthma | Inhalation | Reversed allergen-induced airway hyperresponsiveness.[9] |
Comparative Pharmacokinetics and Potency
| Inhibitor | Target | IC50 | Key Pharmacokinetic Parameters (in vivo) |
| This compound | Arginase | Not specified in provided results | Rapid elimination (t1/2 ≈ 20 min). Oral bioavailability >50%.[5] |
| ABH | Human Arginase-1 | Ki = 8.5 nM | Pharmacokinetic data not detailed in the provided search results. |
| CB-1158 | Human Arginase-1 | 86 nM | Rapidly absorbed (Tmax = 4h), half-life of 6h. At 50 and 100 mg doses, achieved >90% arginase inhibition with 2.4- and 4-fold increases in plasma arginine, respectively.[2][10] |
It's important to note that the potency of some inhibitors is pH-dependent. For instance, the inhibitory potency of ABH and CB-1158 on Arginase-1 is affected by pH, which could have implications for their efficacy in different physiological or pathological microenvironments.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are summarized protocols for key in vivo experiments.
In Vivo Arginase Activity Assay
This protocol is a generalized procedure based on common laboratory practices.
-
Tissue Homogenization : Homogenize 10 mg of tissue or 1 x 10^6 cells in 100 µl of ice-cold Arginase Assay Buffer.
-
Centrifugation : Centrifuge the homogenate at 10,000 x g for 5 minutes.
-
Sample Preparation : Collect the supernatant and add 1-40 µl per well in a 96-well plate. Adjust the final volume to 40 µl with Arginase Assay Buffer.
-
Reaction Initiation : Prepare a reaction mix containing L-arginine as a substrate.
-
Incubation : Incubate the plate at 37°C for the desired reaction time (e.g., 2 hours).
-
Urea Detection : Stop the reaction and add a urea detection reagent that forms a colored complex with the urea produced.
-
Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Determine the arginase activity based on a urea standard curve.
In Vivo Nitric Oxide (NO) Production Measurement
-
Sample Collection : Collect serum, plasma, or tissue homogenates from animals treated with the arginase inhibitor or vehicle.
-
Nitrite/Nitrate Assay : Use a chemiluminescence NO analyzer to measure the total nitrite and nitrate (NOx) concentration, which are stable end products of NO metabolism.
-
Procedure : Inject a small volume (e.g., 100 µl) of the sample into a reaction chamber containing a reducing agent (e.g., vanadium (III) chloride in HCl) heated to 90°C. This converts NOx to NO gas.
-
Detection : The NO gas is carried into the analyzer by an inert gas (e.g., Helium), and the signal is detected.
-
Quantification : Calibrate the analyzer using a NaNO3 standard curve to determine the NOx concentration in the samples.[9]
In Vivo T-cell Proliferation Assay (CFSE-based)
-
Cell Labeling : Isolate T-cells from a donor mouse and label them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Adoptive Transfer : Inject the labeled T-cells intravenously into recipient mice.
-
Treatment : Administer the arginase inhibitor or vehicle to the recipient mice according to the experimental design.
-
Immune Challenge : If applicable, challenge the mice with an antigen or tumor cells to induce T-cell proliferation.
-
Cell Retrieval : After a set period (e.g., 5 days), harvest relevant tissues (e.g., spleen, lymph nodes, or tumor).
-
Flow Cytometry : Prepare single-cell suspensions and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analysis : Analyze the cells using a flow cytometer. Proliferation is measured by the progressive dilution of the CFSE dye in the T-cell population.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase inhibition augments nitric oxide production and facilitates left ventricular systolic function in doxorubicin‐induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Chronic Oral Administration of the Arginase Inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Arginase Inhibitors: nor-NOHA vs. BEC
For researchers and professionals in drug development, the selection of an appropriate enzyme inhibitor is a critical decision. Arginase, a key enzyme in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea, has emerged as a significant therapeutic target in various diseases, including cardiovascular disorders, cancer, and infectious diseases.[1][2] This guide provides an objective comparison of two widely studied arginase inhibitors: Nω-hydroxy-nor-L-arginine (nor-NOHA) and S-(2-boronoethyl)-L-cysteine (BEC).
Mechanism of Action
Both this compound and BEC are L-arginine analogs that act by competing with the natural substrate for the active site of the arginase enzyme. However, their specific binding mechanisms and characteristics differ.
This compound is a reversible, competitive inhibitor.[3][4] It is a hydroxyguanidine derivative that mimics the tetrahedral intermediate formed during L-arginine hydrolysis.[5] Its N-hydroxy group displaces the metal-bridging hydroxide ion within the binuclear manganese cluster at the enzyme's active site.[5][6]
BEC is a boronic acid-based inhibitor and is described as a slow-binding, competitive inhibitor.[7][8] The boronic acid moiety of BEC is attacked by the metal-bridging hydroxide ion in the active site, forming a tetrahedral boronate anion. This anion bridges the manganese cluster, effectively mimicking the transition state of the arginine hydrolysis reaction.[5][7] This interaction is significantly stronger than that of simple amino acid analogs.[5][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and BEC have been quantified against the two mammalian arginase isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial). The following table summarizes their reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50). Lower values indicate higher potency.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (µM) | Reference |
| This compound | Arginase I | 500 | - | [5][6] |
| Arginase II | 50 - 51 | - | [1][5][6] | |
| Arginase (murine macrophage) | - | 10 - 12 | [9] | |
| BEC | Arginase I (rat) | 400 - 600 | - | [6][8] |
| Arginase II (human, pH 7.5) | 310 | - | [6][7][8] | |
| Arginase II (human, pH 9.5) | 30 | - | [7][10] |
Note: Inhibitory constants can vary based on the specific assay conditions (e.g., pH, species of enzyme).
Experimental Protocols: Arginase Inhibition Assay
A common method to determine arginase activity and the potency of inhibitors involves the colorimetric measurement of urea produced from the hydrolysis of L-arginine.
Principle: Arginase activity is measured by quantifying the amount of urea generated. This is typically achieved by reacting the urea with α-isonitrosopropiophenone (ISPF) or diacetyl monoxime under acidic and heated conditions, which produces a colored product that can be measured spectrophotometrically.
Materials and Reagents:
-
Purified Arginase I or II enzyme or cell/tissue lysate
-
L-arginine solution (substrate)
-
Inhibitor stock solution (this compound or BEC)
-
Activation Buffer (e.g., Tris-HCl with MnCl2)
-
Urea standards
-
Acid Mixture (e.g., H2SO4, H3PO4)
-
Colorimetric Reagent (e.g., ISPF in ethanol)
Procedure:
-
Enzyme Activation: Incubate the arginase enzyme with activation buffer containing MnCl2 to ensure the manganese cluster is intact.
-
Inhibitor Pre-incubation: Add varying concentrations of the inhibitor (this compound or BEC) to the activated enzyme and pre-incubate to allow for binding.
-
Initiate Reaction: Add the L-arginine substrate to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the acid mixture. This also prepares the sample for the colorimetric step.
-
Color Development: Add the colorimetric reagent and heat the samples (e.g., at 95-100°C).
-
Measurement: After cooling, measure the absorbance of the samples at the appropriate wavelength (e.g., ~540 nm) using a spectrophotometer or plate reader.
-
Data Analysis: Construct a urea standard curve. Calculate the urea concentration in each sample and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Arginase inhibitors primarily impact cellular signaling by modulating the availability of L-arginine, a substrate shared by both arginase and nitric oxide synthase (NOS).[2][11]
L-Arginine Metabolism Pathway: By inhibiting arginase, this compound and BEC prevent the conversion of L-arginine to L-ornithine. This shunts L-arginine towards the NOS pathway, increasing the production of nitric oxide (NO) and L-citrulline.[11][12] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[13][14] The reduction in L-ornithine can also impact the synthesis of polyamines, which are crucial for cell proliferation.[11]
Typical Experimental Workflow: The evaluation of arginase inhibitors typically follows a multi-stage process, beginning with biochemical assays and progressing to more complex biological systems.
Summary and Conclusion
Both this compound and BEC are potent arginase inhibitors that have been instrumental in elucidating the role of arginase in health and disease.
-
This compound is a well-characterized reversible inhibitor that shows a preference for Arginase II.[5][6] Its efficacy has been demonstrated in various models, including improving endothelial dysfunction and reducing ischemia-reperfusion injury.[15][16]
-
BEC is a potent, slow-binding boronic acid-based inhibitor. It demonstrates strong inhibition of both Arginase I and II, with its potency against Arginase II being notably pH-dependent.[7][10] BEC has been shown to enhance NO-dependent smooth muscle relaxation but can also exhibit pro-inflammatory effects in certain in vivo models.[10]
The choice between this compound and BEC will depend on the specific research question, the target arginase isoform, and the experimental system. For studies requiring potent inhibition of both isoforms, BEC may be advantageous, whereas this compound offers a well-established profile with a degree of selectivity for Arginase II. Researchers should carefully consider the kinetic properties and the existing body of literature for each compound when designing their experiments.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 6. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BEC hydrochloride | Arginase | TargetMol [targetmol.com]
- 9. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginase Inhibition in Airways from Normal and Nitric Oxide Synthase 2-Knockout Mice Exposed to Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 14. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Comparative Analysis of nor-NOHA and NOHA as Arginase Inhibitors
In the landscape of enzyme inhibitors, Nω-hydroxy-L-arginine (NOHA) and its structural analog, Nω-hydroxy-nor-L-arginine (nor-NOHA), have emerged as significant molecules for researchers in drug development and cellular metabolism. Both compounds are recognized for their inhibitory effects on arginase, a critical enzyme in the urea cycle that competes with nitric oxide synthase (NOS) for the common substrate L-arginine. This guide provides a detailed comparison of the potency of this compound and NOHA, supported by experimental data, to assist researchers in selecting the appropriate inhibitor for their studies.
Chemical Structures
The fundamental difference between NOHA and this compound lies in the length of their amino acid side chains. NOHA is a derivative of arginine, featuring a three-carbon chain separating the α-carbon from the guanidino group. In contrast, this compound is derived from nor-arginine, which possesses a shorter, two-carbon chain in the same position. This structural variance significantly influences their inhibitory activity.
| Compound | Molecular Formula | IUPAC Name |
| NOHA | C₆H₁₄N₄O₃ | (2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |
| This compound | C₅H₁₂N₄O₃ | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Potency as Arginase Inhibitors
Experimental data consistently demonstrates that this compound is a more potent inhibitor of arginase compared to NOHA.
A key study highlights that this compound is approximately 40-fold more potent than NOHA in inhibiting the hydrolysis of L-arginine to L-ornithine in unstimulated murine macrophages.[1] The reported half-maximal inhibitory concentration (IC50) values were 12 ± 5 µM for this compound and 400 ± 50 µM for NOHA.[1] In interferon-gamma and lipopolysaccharide-stimulated macrophages, this compound maintained its high potency with an IC50 value of 10 ± 3 µM.[1]
Further supporting the superior potency of this compound, another source reports a significantly lower inhibition constant (Ki) for this compound compared to NOHA. The Ki for this compound is cited as 500 nM, while the Ki for NOHA is 10 µM.[2][3] It is important to note a discrepancy in the literature, with one source citing the Ki of this compound as 500 mM, which is likely a typographical error given the context of other reported values.[2][3] this compound has also been shown to be a potent inhibitor of liver arginase, with a reported IC50 of 0.5 µM.[4] For NOHA, the IC50 against rat liver homogenates is reported to be 150 µM.[5]
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | Murine Macrophage Arginase | IC50: 12 ± 5 µM | [1] |
| NOHA | Murine Macrophage Arginase | IC50: 400 ± 50 µM | [1] |
| This compound | Arginase I | Ki: 500 nM | [2][3] |
| NOHA | Arginase I | Ki: 10 µM | [2][3] |
| This compound | Liver Arginase | IC50: 0.5 µM | [4] |
| NOHA | Rat Liver Homogenate Arginase | IC50: 150 µM | [5] |
Mechanism of Action
Both NOHA and this compound act as competitive and reversible inhibitors of arginase.[1][4] Their mechanism of inhibition involves the N-hydroxy group of the guanidinium side chain. X-ray crystallography studies have revealed that this N-hydroxy group displaces the metal-bridging hydroxide ion present in the active site of the binuclear manganese cluster of the arginase enzyme.[2][3] This interaction prevents the binding and subsequent hydrolysis of the natural substrate, L-arginine.
Experimental Protocols
The determination of the inhibitory potency of NOHA and this compound typically involves an in vitro arginase activity assay. The following is a generalized protocol based on methodologies described in the literature.[6][7]
Arginase Activity Assay Protocol
-
Cell Lysis:
-
Cells (e.g., murine macrophages, endothelial cells, or tissue homogenates) are washed with phosphate-buffered saline (PBS).
-
The cells are then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS with protease inhibitors).
-
The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant containing the arginase enzyme is collected.
-
-
Enzyme Activation:
-
The cell lysate is incubated with a solution of 10 mM MnCl₂ at 55-60°C for 10 minutes to activate the arginase enzyme.
-
-
Inhibition Assay:
-
The activated lysate is incubated with varying concentrations of the inhibitor (this compound or NOHA) for a predetermined period.
-
The substrate, L-arginine (often radiolabeled, e.g., L-[¹⁴C]arginine), is added to the mixture to initiate the enzymatic reaction. The final concentration of L-arginine is typically in the millimolar range.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
-
Reaction Termination and Urea Quantification:
-
The reaction is stopped by the addition of an acidic solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water).
-
The amount of urea produced is quantified. If a radiolabeled substrate is used, the amount of [¹⁴C]urea is measured using a scintillation counter. Alternatively, colorimetric methods involving the reaction of urea with α-isonitrosopropiophenone can be employed, with the absorbance read at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
The arginase activity is calculated based on the amount of urea produced per unit of time per amount of protein.
-
IC50 values are determined by plotting the percentage of arginase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
Arginase plays a crucial role in cellular metabolism by catalyzing the hydrolysis of L-arginine to L-ornithine and urea. This reaction is the final step of the urea cycle.[8][9] L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) and proline, which are essential for cell proliferation and collagen production.[10]
Crucially, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By reducing the availability of L-arginine for NOS, arginase can downregulate the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[11][12] The inhibition of arginase by compounds like this compound and NOHA can therefore increase the bioavailability of L-arginine for NOS, leading to enhanced NO production.
The expression and activity of arginase are regulated by various signaling pathways, including Rho kinase, mitogen-activated protein kinase (MAPK), and protein kinase A (PKA).[8][10] Transcription factors such as STAT6, STAT3, and hypoxia-inducible factor (HIF)-1 are also involved in regulating arginase expression.[10]
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 3. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 9. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]
- 12. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Nor-NOHA Treatment
For researchers, scientists, and drug development professionals investigating the role of arginase inhibition, Nω-hydroxy-nor-L-arginine (nor-NOHA) is a widely utilized tool. However, robust experimental design, including meticulous control experiments, is paramount to ensure that the observed effects are directly attributable to arginase inhibition and not to off-target phenomena. This guide provides a comparative overview of this compound and its alternatives, complete with experimental data and detailed protocols to aid in the design of rigorous studies.
Understanding this compound and the Need for Controls
This compound is a competitive and reversible inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] By blocking arginase, this compound increases the bioavailability of L-arginine for nitric oxide synthase (NOS), potentially leading to enhanced nitric oxide (NO) production. This mechanism is central to its application in studies of cardiovascular disease, immunology, and cancer.
However, research has revealed that this compound is not without its complexities. A significant confounding factor is its ability to spontaneously release a nitric oxide-like molecule in cell culture media, a reaction facilitated by components like riboflavin.[2] Furthermore, some of its biological effects, such as the induction of apoptosis in leukemic cells, have been shown to be independent of arginase 2 (ARG2) inhibition, pointing towards other off-target activities.[3] These findings underscore the critical need for carefully designed control experiments to dissect the true mechanism of action of this compound in any given experimental system.
Comparison of Arginase Inhibitors
While this compound is a popular choice, several other arginase inhibitors are available. The most common alternatives include S-(2-boronoethyl)-L-cysteine (BEC) and 2(S)-amino-6-boronohexanoic acid (ABH). The following table summarizes their key properties based on published data.
| Inhibitor | Target Arginase Isoforms | Potency (IC50/Ki) | Known Off-Target Effects |
| This compound | Arginase I and II | Arginase I: IC50 ≈ 0.5 µM (rat liver)[1]; Ki ≈ 0.5 µM (rat liver)[1]Arginase II: Ki ≈ 51 nM (human, pH 7.5)[4] | Spontaneous release of NO-like molecules[2]; Arginase-independent induction of apoptosis[3] |
| BEC | Arginase I and II | Arginase I: Ki ≈ 0.4-0.6 µM (rat)[5]Arginase II: Ki ≈ 0.31 µM (human, pH 7.5)[5]; Ki ≈ 30 nM (human, pH 9.5)[6] | Can have pro-inflammatory effects in certain contexts. |
| ABH | Arginase I and II | Arginase I: Kd ≈ 5 nM (human)[7]Arginase II: Ki ≈ 8.5 nM (human)[7] | Generally considered more specific than this compound, but thorough off-target profiling is limited. |
Essential Control Experiments for this compound Treatment
To ensure the validity of experimental findings with this compound, a series of control experiments should be performed.
Vehicle Control
This is the most fundamental control. The vehicle used to dissolve this compound (e.g., water, PBS, DMSO) should be administered to a parallel set of cells or animals under identical conditions to account for any effects of the solvent itself.
Controls for Off-Target NO Release
Given that this compound can spontaneously produce a NO-like substance, it is crucial to differentiate this from NO produced via NOS activity.
-
NOS Inhibitors: Co-treatment with a non-specific NOS inhibitor, such as N G-nitro-L-arginine methyl ester (L-NAME), can help determine if the observed effects are dependent on NOS-mediated NO production. If an effect persists in the presence of L-NAME, it may be due to the NO-like molecule released from this compound or another off-target mechanism.
-
Cell-Free Controls: To quantify the spontaneous release of NO from this compound in your specific experimental medium, incubate this compound in the medium without cells and measure NO levels over time using a sensitive detection method like a Griess assay or a fluorescent NO probe.
Controls for Arginase-Independent Effects
To confirm that the effects of this compound are indeed mediated by arginase inhibition, the following controls are recommended:
-
Arginase Knockout/Knockdown Models: The most definitive control is to use cells or animals in which the target arginase isoform (ARG1 or ARG2) has been genetically deleted (knockout) or its expression is reduced (knockdown, e.g., using siRNA or shRNA). If this compound still produces the same effect in these models, it is highly likely an off-target effect.
Experimental Protocols
Arginase Activity Assay
This assay is essential to confirm that this compound is effectively inhibiting arginase activity in your experimental system.
-
Lysate Preparation: Homogenize cells or tissues in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Arginase Activation: Pre-incubate the lysate with an arginase activation buffer (containing MnCl2) to ensure maximal enzyme activity.
-
Inhibitor Incubation: Add this compound or another inhibitor at various concentrations to the activated lysate and incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding a known concentration of L-arginine.
-
Urea Quantification: Stop the reaction and measure the amount of urea produced. This can be done using a colorimetric assay based on the reaction of urea with α-isonitrosopropiophenone.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
In Vivo Administration of this compound
For animal studies, proper vehicle selection and administration are crucial.
-
Vehicle: this compound is often dissolved in saline (0.9% NaCl) for in vivo use.
-
Dosage and Administration: A common dosage for rats is 40 mg/kg/day administered via intraperitoneal (i.p.) injection. For mice, a dose of 20 mg/kg has been used. The optimal dose and route of administration (e.g., i.p., intravenous, oral) should be determined based on the specific animal model and research question.
-
Control Groups: In addition to a vehicle control group, consider a control group treated with an alternative arginase inhibitor to compare efficacy and potential side effects.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BEC hydrochloride | Arginase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Arginase Inhibition: Interpreting Experimental Data for nor-NOHA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) with other commonly used arginase inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug development applications.
Understanding Arginase Inhibition
Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. Two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), exist in mammals with distinct tissue distributions and subcellular localizations. Inhibition of arginase has emerged as a promising therapeutic strategy for various diseases, including cancer, cardiovascular disorders, and infectious diseases, primarily by modulating the bioavailability of L-arginine for nitric oxide synthesis and T-cell function.
dot
Caption: Arginase metabolizes L-arginine to L-ornithine and urea. This compound acts as a competitive inhibitor.
Comparative Inhibitor Performance
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity. Lower values for both parameters indicate higher potency.
The following table summarizes the inhibitory activities of this compound and other selected arginase inhibitors against human Arginase 1 and Arginase 2. It is important to note that inhibitory potency can be influenced by assay conditions, such as pH.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Notes |
| This compound | Human Arginase 1 | - | 28 (pH 7.4)[1] | 50, 517[1][2] | Potent inhibitor of ARG1. |
| Human Arginase 2 | - | 51 (pH 7.5)[3] | - | Exhibits high affinity for ARG2. | |
| NOHA | Human Arginase 1 | - | 3600[4] | 3600[2] | Less potent than this compound for ARG1. |
| Human Arginase 2 | - | 1600 (pH 7.5)[3] | - | Moderate inhibitor of ARG2. | |
| ABH | Human Arginase 1 | - | - | 5[5] | High-affinity inhibitor of ARG1. |
| Human Arginase 2 | - | 250 (pH 7.5), 8.5 (pH 9.5)[3] | - | pH-dependent inhibition of ARG2. | |
| BEC | Human Arginase 1 | - | 400-600 (rat)[6] | 270[5] | Potent inhibitor. |
| Human Arginase 2 | - | 310 (pH 7.5), 30 (pH 9.5)[7][8] | - | pH-dependent inhibition of ARG2. | |
| CB-1158 | Human Arginase 1 | 86[9][10] | - | - | Potent, orally active inhibitor. |
| Human Arginase 2 | 296[9][10] | - | - | Also inhibits ARG2. |
Experimental Protocol: Arginase Inhibition Assay
The determination of arginase inhibitory activity is commonly performed by measuring the amount of urea produced from the enzymatic reaction. The following is a generalized protocol for a colorimetric arginase activity assay.
dot
Caption: A typical workflow for determining arginase inhibitory activity using a colorimetric assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of the arginase inhibitor (e.g., this compound) in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of L-arginine substrate.
-
Prepare a series of urea standards for generating a standard curve.
-
Reconstitute the arginase enzyme in a suitable buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the arginase enzyme to each well.
-
Add serial dilutions of the inhibitor to the test wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 10-120 minutes) at 37°C.
-
-
Urea Detection:
-
Stop the reaction by adding an acidic solution.
-
Add the colorimetric reagents that react with urea to produce a colored product.
-
Incubate for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance readings from the urea standards.
-
Determine the concentration of urea produced in each well from the standard curve.
-
Calculate the percentage of arginase inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value. Ki values can be determined through further kinetic studies.
-
Logical Comparison of Arginase Inhibitors
The choice of an arginase inhibitor depends on the specific research question, including the desired isoform selectivity and the experimental system (in vitro vs. in vivo).
dot
Caption: A logical comparison of key features for different classes of arginase inhibitors.
This compound: A potent, reversible, and competitive inhibitor of both Arginase 1 and 2.[11] It is a widely used tool for in vitro and in vivo studies.
NOHA: An endogenous inhibitor of arginase, also an intermediate in nitric oxide synthesis. It is generally less potent than this compound.[4]
Boronic Acid Derivatives (ABH, BEC): These are transition-state analogue inhibitors with very high affinity for both arginase isoforms.[3][5] Their inhibition can be pH-dependent.[3]
CB-1158 (Numidargistat): A potent, orally bioavailable dual inhibitor of Arginase 1 and 2 that has been investigated in clinical trials for cancer immunotherapy.[9][10]
Conclusion
The interpretation of arginase inhibition data requires careful consideration of the specific inhibitor, the arginase isoform being targeted, and the experimental conditions. This compound stands as a robust and potent tool for investigating the roles of arginases. For studies requiring oral administration and clinical relevance, newer compounds like CB-1158 may be more suitable. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.
References
- 1. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Unveiling the Specificity of nor-NOHA in the Landscape of Arginase Inhibition
For researchers and professionals in drug development, the selection of a potent and specific enzyme inhibitor is paramount. This guide provides a detailed comparison of Nω-hydroxy-nor-L-arginine (nor-NOHA), a well-established arginase inhibitor, with other key players in the field. We present a comprehensive analysis of their inhibitory activities, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions in research and development.
Nω-hydroxy-nor-L-arginine (this compound) is a reversible and competitive inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2] The activity of arginase has significant implications in various physiological and pathological processes, including immune response, cardiovascular function, and cancer biology. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase can modulate the production of nitric oxide (NO), a key signaling molecule.[3][4] Consequently, the inhibition of arginase is a topic of intense research for therapeutic interventions in several diseases.
Comparative Inhibitory Activity of Arginase Inhibitors
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the available data for this compound and other notable arginase inhibitors, including Nω-hydroxy-L-arginine (NOHA), boronic acid derivatives such as 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC), and newer generation inhibitors like Numidargistat (CB-1158) and OATD-02.
| Inhibitor | Target | IC50 | Ki | Species/Source | Reference(s) |
| This compound | Arginase | < 1 µM | 0.5 µM | Rat Aorta & Liver | [1][5] |
| Arginase | 340 ± 12 µM | - | - | [6][7] | |
| Arginase I | - | 500 nM | - | [8] | |
| Arginase II | - | 50 nM | - | [8] | |
| NOHA | Arginase | 230 ± 26 µM | - | - | [6][7] |
| Arginase | - | 10 µM | Rat Liver | [8] | |
| ABH | Arginase I | 0.8 µM | - | Rat Liver | [9] |
| Arginase I (human) | 22 nM (pH 9.5) | - | Human | [10] | |
| Arginase II (human) | - | 8.5 nM | Human | [9][11] | |
| BEC | Arginase I (rat) | - | 500 nM | Rat | |
| Arginase II (human) | - | 30 nM (pH 9.5) | Human | [9][11][12] | |
| Arginase II (human) | - | 0.31 µM (pH 7.5) | Human | [11][12] | |
| Numidargistat (CB-1158) | Arginase I (human) | 86 nM | - | Human (recombinant) | [11][13][14] |
| Arginase II (human) | 296 nM | - | Human (recombinant) | [11][13][14] | |
| Arginase | 98 nM | - | Human | [13][15][16][17] | |
| OATD-02 | Arginase 1 (human) | 17 ± 2 nM | - | Human (recombinant) | [1] |
| Arginase 2 (human) | 34 ± 5 nM | - | Human (recombinant) | [1] | |
| Arginase 1 (human) | 20 nM | - | Human | [2][6][18] | |
| Arginase 2 (human) | 39 nM | - | Human | [2][6] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as pH and substrate concentration.
A key aspect of this compound's specificity is its lack of inhibitory activity against nitric oxide synthase (NOS), the other major enzyme that utilizes L-arginine.[5] This selectivity is crucial for researchers aiming to specifically modulate the arginase pathway without directly affecting NO production.
Signaling Pathway: The Crossroads of L-arginine Metabolism
The competition for L-arginine between arginase and nitric oxide synthase (NOS) represents a critical regulatory node in cellular signaling. The following diagram illustrates this metabolic fork and the downstream consequences of each enzyme's activity.
Caption: Competition for L-arginine by Arginase and NOS.
Experimental Protocols
A reliable assessment of inhibitor potency requires a standardized experimental protocol. Below is a detailed methodology for a colorimetric arginase inhibitor screening assay.
Objective: To determine the inhibitory effect of test compounds on arginase activity by quantifying the amount of urea produced.
Materials:
-
96-well clear flat-bottom microplate
-
Multi-well spectrophotometer (ELISA reader)
-
Purified Arginase I
-
Arginine Buffer (pH 9.5)
-
Urea Reagent (containing a chromogen that reacts with urea)
-
Test inhibitors (e.g., this compound)
-
Control inhibitor (e.g., ABH)
-
Ultrapure water
-
Appropriate solvent for dissolving test compounds (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified arginase enzyme in ultrapure water to a concentration of 0.0012 units/µL.
-
Prepare stock solutions of the test and control inhibitors in a suitable solvent (e.g., 100% DMSO).
-
-
Assay Plate Setup:
-
Designate wells for Blank (No Substrate), Control (No Inhibitor), Inhibitor Control, and Test Compound(s).
-
Add 40 µL of the diluted arginase solution to all wells except the Blank well.
-
-
Inhibitor Addition:
-
To the Control and Blank wells, add 5 µL of the solvent used to dissolve the inhibitors.
-
To the Inhibitor Control well(s), add 5 µL of the diluted control inhibitor.
-
To the Test Compound wells, add 5 µL of the respective diluted test compounds.
-
Gently tap the plate to mix the contents.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 25 °C to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition and Reaction:
-
Add 5 µL of the Arginine Buffer (Substrate Buffer) to all wells except the Blank well.
-
Add 5 µL of ultrapure water to the Blank well.
-
Gently tap the plate to mix and initiate the enzymatic reaction.
-
Incubate the plate for 30 minutes at 25 °C.
-
-
Reaction Termination and Color Development:
-
Add 200 µL of Urea Reagent to all wells. This will stop the arginase reaction and initiate the color development.
-
Gently tap the plate to mix.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 430 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank well from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Compound) / Absorbance of Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the typical workflow for screening and characterizing arginase inhibitors.
Caption: Workflow for Arginase Inhibitor Screening.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case study - Arginase-1 Inhibitors - Oncolines B.V. [oncolines.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemietek.com [chemietek.com]
- 16. ChemGood [chemgood.com]
- 17. CB-1158 (Numidargistat, INCB001158) | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 18. OATD-02: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
Assessing the Selectivity of nor-NOHA for Arginase Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isoform-specific inhibition of arginase is critical for therapeutic development. This guide provides a detailed comparison of Nω-hydroxy-nor-L-arginine (nor-NOHA) and other key arginase inhibitors, focusing on their selectivity for arginase I (ARG1) and arginase II (ARG2).
Arginase exists in two isoforms: the cytosolic ARG1, predominantly found in the liver as a key component of the urea cycle, and the mitochondrial ARG2, which is expressed in extrahepatic tissues and plays a role in regulating L-arginine metabolism and mitochondrial function.[1] The differential roles of these isoforms in various pathological conditions, including cancer, cardiovascular diseases, and immune-mediated disorders, underscore the need for selective inhibitors.[1][2] this compound is a potent and reversible arginase inhibitor that has been widely studied.[3]
Comparative Selectivity of Arginase Inhibitors
The inhibitory potency of this compound and other arginase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a higher potency. The data presented below has been compiled from various studies to provide a comparative overview of inhibitor selectivity.
| Inhibitor | Target Isoform(s) | IC50 / Ki (ARG1) | IC50 / Ki (ARG2) | Selectivity (Fold) |
| This compound | ARG1 / ARG2 | Kᵢ: 500 nM[4] | Kᵢ: 50 nM[4] | 10x for ARG2 |
| K🇦: 517 nM[5] | Kᵢ: 51 nM[5] | ~10x for ARG2 | ||
| NOHA | ARG1 / ARG2 | Kᵢ: 3.6 µM[5] | Kᵢ: 1.6 µM[5] | ~2.3x for ARG2 |
| ABH | ARG1 / ARG2 | K🇦: 5 nM[2] | Kᵢ: 8.5 nM[2] | ~1.7x for ARG1 |
| BEC | ARG1 / ARG2 | Kᵢ: 0.4-0.6 µM[5] | - | - |
| Numidargistat (CB-1158) | ARG1 / ARG2 | IC50: 86 nM[6] | IC50: 296 nM[6] | ~3.4x for ARG1 |
| OATD-02 | ARG1 / ARG2 | IC50: 17 nM[7] | IC50: 34 nM[7] | ~2x for ARG1 |
Note: Kᵢ (inhibition constant) and K🇦 (dissociation constant) are measures of binding affinity, while IC50 is the concentration of an inhibitor that reduces the enzyme activity by half. These values can vary depending on the experimental conditions.
As the table indicates, this compound demonstrates a clear preference for inhibiting ARG2 over ARG1, with approximately 10-fold greater selectivity.[4][5] This makes it a valuable tool for studies aiming to dissect the specific roles of ARG2. In contrast, other inhibitors like Numidargistat (CB-1158) show a preference for ARG1.[6] OATD-02 is a potent dual inhibitor with only a slight selectivity for ARG1.[7]
Experimental Protocols
The determination of inhibitor selectivity relies on accurate and reproducible enzyme activity assays. Below are detailed methodologies for conducting such experiments.
Arginase Activity Assay (Colorimetric Method)
This protocol is adapted from commercially available kits and published literature. It measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
1. Sample Preparation:
-
Tissue Homogenates: Homogenize 10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Cell Lysates: Lyse 1 x 10^6 cells in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
2. Assay Procedure:
-
Add 1-40 µL of the prepared sample to a 96-well plate. Adjust the final volume to 40 µL with Arginase Assay Buffer.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time before adding the substrate.
-
Prepare a reaction mix containing Arginase Assay Buffer, Arginase Enzyme Mix, Arginase Developer, Arginase Converter Enzyme, and a probe.
-
Add 50 µL of the reaction mix to each well.
-
Measure the absorbance at 570 nm in a kinetic mode for 10-30 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance over time).
-
To determine the IC50 value, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Visualizing Arginase Signaling and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of nor-NOHA's Arginase Inhibition: A Comparative Guide for Researchers
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a widely utilized small molecule inhibitor of arginase, an enzyme implicated in various physiological and pathological processes, including immune suppression, cancer cell proliferation, and cardiovascular diseases.[1][2][3] The primary rationale for using this compound in experimental models is to block the enzymatic activity of arginase, thereby increasing the bioavailability of its substrate, L-arginine, for nitric oxide synthase (NOS) and modulating downstream cellular processes.[2][4] However, emerging evidence from studies employing genetic models, such as CRISPR/Cas9-mediated gene knockout, necessitates a cautious interpretation of data obtained solely from pharmacological inhibition with this compound. This guide provides a comparative analysis of this compound's effects alongside genetic models to aid researchers in the robust design and interpretation of their experiments.
A key consideration for researchers is the increasing evidence of this compound's off-target effects. Notably, its anti-leukemic activity in hypoxic conditions has been shown to be independent of its intended target, arginase 2 (ARG2).[1][5] Furthermore, under certain in vitro conditions, this compound has been observed to spontaneously release nitric oxide (NO)-like molecules, which can lead to experimental artifacts.[6]
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout
The following table summarizes the key differential effects observed between the application of this compound and the genetic ablation of its target, ARG2, in the context of leukemic cell lines under hypoxic conditions. This comparison is crucial for understanding the off-target effects of this compound.
| Parameter | This compound Treatment (in ARG2-expressing cells) | ARG2 Genetic Knockout (CRISPR/Cas9) | Alternative Arginase Inhibitor (L-norvaline) in Hypertension Models |
| Effect on Cell Viability (Hypoxia) | Significantly induces apoptosis in a dose-dependent manner.[1][5] | No effect on the viability of leukemic cells.[1][5] | Not directly comparable (different model and compound). |
| Effect on Cellular Respiration | Distinct, measurable effects on cellular respiration.[1] | Different effects on cellular respiration compared to this compound treatment.[1] | Not directly comparable. |
| Blood Pressure Regulation | Not the primary focus of the cited leukemia studies. | Not applicable in this context. | Decreases blood pressure in hypertensive rat models.[7][8] |
| Diuresis | Not applicable. | Not applicable. | Increased diuresis in hypertensive rat models.[7][8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative analysis of this compound and ARG2 knockout.
1. Cell Culture and Hypoxia Induction
-
Cell Lines: Human leukemic cell lines (e.g., K562) are cultured in standard media such as RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Hypoxia Protocol: To induce hypoxic conditions, cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and balanced N2 for a specified duration (e.g., 24-48 hours). Normoxic controls are maintained in a standard incubator with 21% O2 and 5% CO2.
2. Apoptosis Assay
-
Method: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Cells are treated with varying concentrations of this compound (e.g., 0.1 to 1 mM) under both normoxic and hypoxic conditions.
-
After the incubation period, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The samples are incubated in the dark for 15 minutes at room temperature.
-
Analysis is performed on a flow cytometer. Annexin V-positive cells are considered apoptotic.
-
3. CRISPR/Cas9-Mediated ARG2 Knockout
-
Objective: To create a stable cell line lacking the ARG2 gene to compare its phenotype with that of cells treated with this compound.
-
Procedure:
-
Design and clone single-guide RNAs (sgRNAs) targeting a specific exon of the ARG2 gene into a Cas9-expressing vector.
-
Transfect the leukemic cell line with the ARG2-targeting CRISPR/Cas9 plasmid.
-
Select single-cell clones and expand them.
-
Verify the knockout of the ARG2 gene by DNA sequencing and Western blot analysis to confirm the absence of the ARG2 protein.
-
The resulting ARG2 knockout cell lines are then subjected to the same viability and functional assays as the this compound-treated cells.
-
Visualizing Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and the logical framework for the cross-validation of this compound's effects.
Caption: The competitive relationship between Arginase and Nitric Oxide Synthase (NOS) for their common substrate, L-arginine. This compound is designed to inhibit arginase, thereby increasing L-arginine availability for NO production.
Caption: Logical diagram illustrating that the pro-apoptotic effect of this compound in hypoxic leukemic cells is an off-target effect, as it is not replicated by the genetic knockout of its intended target, ARG2.[1][5]
References
- 1. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of nor-NOHA: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Nω-Hydroxy-nor-L-arginine (nor-NOHA), a reversible arginase inhibitor used in biomedical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound dihydrochloride indicates it is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] Always consult your institution's specific waste disposal guidelines and the chemical's SDS before proceeding.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, contain the material, prevent its entry into drains, and clean the area with an appropriate absorbent material. Dispose of the contaminated absorbent as hazardous waste.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and alkalis.[1] For solutions, follow the recommended storage conditions, which are typically -80°C for 6 months or -20°C for 1 month for solutions in solvent.[1][3]
Properties of this compound and its Salts
The following table summarizes key quantitative data for different forms of this compound, which is important for its handling and the preparation of solutions for experimental use or disposal.
| Property | This compound (dihydrochloride)[1] | This compound (monoacetate) | This compound (diacetate)[4] |
| Molecular Formula | C5H14Cl2N4O3 | C5H12N4O3.C2H4O2 | C5H12N4O3 • 2C2H4O2 |
| Molecular Weight | 249.10 g/mol | 236.23 g/mol | 296.3 g/mol |
| CAS Number | 291758-32-2 | 2250019-93-1 | 1140844-63-8 |
| Appearance | Lyophilized powder | Not specified | Lyophilized powder |
| Solubility (in PBS, pH 7.2) | Not specified | Not specified | 10 mg/mL |
| Solubility (in DMSO) | Not specified | Not specified | 5 mg/mL |
| Storage Temperature | -20°C or -80°C (for solutions)[1] | -20°C | Not specified |
Procedural Guidance for this compound Disposal
The appropriate disposal route for this compound depends on its classification by your institution's Environmental Health and Safety (EHS) office and local regulations. The following protocols outline the steps for disposal, considering both non-hazardous and precautionary hazardous waste streams.
Experimental Protocol: this compound Disposal Workflow
Objective: To provide a clear, step-by-step process for the safe and compliant disposal of this compound from a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
Appropriate waste container (clearly labeled)
-
Secondary containment for liquid waste
-
Hazardous waste labels (if applicable)
-
Access to your institution's chemical waste management program
Procedure:
Step 1: Waste Classification
-
Consult the Safety Data Sheet (SDS) for the specific form of this compound you are using. The SDS for this compound dihydrochloride states it is not a hazardous substance.[1]
-
Crucially, verify with your institution's EHS department. Some institutions may require that all chemical waste, regardless of its formal classification, be disposed of as hazardous waste as a precautionary measure.[2]
Step 2: Preparing Solid this compound Waste for Disposal
-
Ensure the original container is tightly sealed.
-
If the original container is compromised, transfer the solid waste to a new, compatible, and well-sealed container.
-
If disposing as hazardous waste, affix a completed hazardous waste label to the container. The label must include the full chemical name ("Nω-Hydroxy-nor-L-arginine" and its salt form), concentration, and the date.[5]
-
Store the labeled container in a designated satellite accumulation area (SAA) until collection by your institution's hazardous waste program.[6]
Step 3: Preparing Aqueous Solutions of this compound for Disposal
-
Do not dispose of this compound solutions down the drain unless explicitly permitted by your EHS department. [7][8] While some non-hazardous, water-soluble chemicals may be drain-disposable in small quantities with copious amounts of water, this requires institutional approval.[7]
-
Collect all aqueous this compound waste in a compatible, leak-proof container. The original manufacturer's bottle is often a suitable choice.[2]
-
Keep the waste container closed except when adding more waste.[5][6]
-
If treating as hazardous waste, label the container with a hazardous waste tag detailing the contents (this compound and water) and their approximate concentrations.
-
Store the liquid waste container in secondary containment within a designated SAA.[5]
Step 4: Disposal of Contaminated Labware
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Glassware: Glassware contaminated with this compound should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate must be collected and disposed of as chemical waste.[2][5] After rinsing, the glassware can typically be disposed of in a designated glass waste container.
-
Plasticware: Disposable plasticware contaminated with this compound should be collected and disposed of as solid chemical waste.
Step 5: Arranging for Waste Collection
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for your properly labeled and stored this compound waste.[2][5]
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Handling Protocols for nor-NOHA
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling nor-NOHA (Nω-Hydroxy-nor-L-arginine). While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the necessary PPE. The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the substance. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if engineering controls are insufficient or if handling large quantities that may generate dust or aerosols. | To prevent inhalation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Ensure easy access to a safety shower and an eyewash station.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transferring: Handle the solid material carefully to minimize dust generation. If preparing solutions, add the solid to the solvent slowly.
-
Solution Preparation: For creating stock solutions, common solvents include DMF, DMSO, and PBS (pH 7.2).
-
Avoid Incompatibilities: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Disposal Plan
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
